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Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Abstract This in-depth technical guide provides a detailed and scientifically grounded methodology for the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate, a key intermediate in the development of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a detailed and scientifically grounded methodology for the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate, a key intermediate in the development of advanced pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a series of procedural steps, but a thorough explanation of the underlying chemical principles and experimental considerations. The synthesis is presented as a multi-step process, commencing from a readily accessible starting material, and proceeding through esterification, chlorination, and nitration. Each stage is meticulously detailed, with an emphasis on optimizing reaction conditions, ensuring safety, and maximizing yield and purity. The protocols are supported by mechanistic insights, quantitative data, and visual representations to facilitate a comprehensive understanding of the entire synthetic pathway.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of two reactive chlorine atoms, an electron-withdrawing nitro group, and a methyl carboxylate group provides multiple points for further chemical modification, making it an invaluable intermediate in the synthesis of novel therapeutic agents.

This guide delineates a robust and reproducible synthetic route to this important compound, designed to be both scalable and efficient for laboratory and potential pilot-plant applications.

Overall Synthetic Pathway

The synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is achieved through a three-step reaction sequence starting from 2,4-dihydroxypyridine-3-carboxylic acid. The pathway involves:

  • Esterification of the carboxylic acid to its corresponding methyl ester.

  • Chlorination of the dihydroxy intermediate to introduce the two chlorine atoms.

  • Nitration of the dichlorinated pyridine ring to yield the final product.

Synthesis_Workflow Start 2,4-Dihydroxypyridine-3-carboxylic Acid Step1 Methyl 2,4-dihydroxypyridine-3-carboxylate Start->Step1 Esterification (Methanol, H2SO4) Step2 Methyl 2,4-dichloropyridine-3-carboxylate Step1->Step2 Chlorination (POCl3) FinalProduct Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate Step2->FinalProduct Nitration (HNO3, H2SO4)

Caption: Overall synthetic workflow for Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

Experimental Protocols & Mechanistic Insights

Step 1: Esterification of 2,4-Dihydroxypyridine-3-carboxylic Acid

The initial step involves the conversion of the carboxylic acid group of the starting material into a methyl ester. The Fischer esterification, a classic and reliable method, is employed for this transformation.[2]

Protocol:

  • To a suspension of 2,4-dihydroxypyridine-3-carboxylic acid (1.0 eq) in methanol (10-15 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, Methyl 2,4-dihydroxypyridine-3-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the product side due to its large excess.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[2]

Step 2: Chlorination of Methyl 2,4-dihydroxypyridine-3-carboxylate

The dihydroxy intermediate is converted to the corresponding dichloro compound using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This transformation is crucial for activating the pyridine ring for subsequent reactions.

Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to Methyl 2,4-dihydroxypyridine-3-carboxylate (1.0 eq).

  • Optionally, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be added dropwise to the mixture.[3]

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should be monitored by TLC or HPLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The precipitated product, Methyl 2,4-dichloropyridine-3-carboxylate, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.[4]

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective reagent for converting the tautomeric keto-enol form of the hydroxypyridines into the more stable chloro derivatives.[5] The use of an excess of POCl₃ also serves as the reaction solvent. For a more environmentally friendly approach, equimolar POCl₃ in a sealed reactor can be considered.[5]

  • Tertiary Amine Base (Optional): The addition of a non-nucleophilic base like DIPEA can facilitate the reaction by neutralizing the HCl generated in situ, which can sometimes lead to side reactions or require higher reaction temperatures.[3]

Chlorination_Mechanism cluster_0 Tautomerization & Phosphorylation cluster_1 Nucleophilic Substitution Dihydroxy Methyl 2,4-dihydroxypyridine-3-carboxylate (Keto-enol tautomers) Intermediate Diphosphate Ester Intermediate Dihydroxy->Intermediate Reaction with POCl3 POCl3 POCl3 Dichloro Methyl 2,4-dichloropyridine-3-carboxylate Intermediate->Dichloro SNAr type reaction Chloride Chloride ions (from POCl3)

Caption: Simplified mechanism of chlorination using POCl₃.

Step 3: Nitration of Methyl 2,4-dichloropyridine-3-carboxylate

The final step is the regioselective introduction of a nitro group at the 5-position of the pyridine ring. This is achieved through electrophilic aromatic substitution using a classic nitrating mixture.

Protocol:

  • To a cooled (0-5°C) solution of concentrated sulfuric acid (5-10 volumes), add Methyl 2,4-dichloropyridine-3-carboxylate (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1-1.5 eq) to an equal volume of concentrated sulfuric acid, also cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Causality of Experimental Choices:

  • Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]

  • Regioselectivity: The directing effects of the existing substituents on the pyridine ring (two chlorine atoms and a methyl carboxylate group) favor the introduction of the nitro group at the 5-position. The electron-withdrawing nature of these groups deactivates the ring, necessitating strong nitrating conditions.

Data Presentation: Summary of Reaction Parameters

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Esterification2,4-Dihydroxypyridine-3-carboxylic AcidMethanol, H₂SO₄Methanol654-685-95
2ChlorinationMethyl 2,4-dihydroxypyridine-3-carboxylatePOCl₃, (DIPEA)POCl₃ (neat)105-1103-570-85
3NitrationMethyl 2,4-dichloropyridine-3-carboxylateHNO₃, H₂SO₄H₂SO₄0 - RT2-475-90

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care. Quenching should be done slowly and in a controlled manner, preferably by adding the reaction mixture to a large excess of ice.

  • Concentrated Acids (H₂SO₄, HNO₃): These are strong acids and oxidizing agents. Avoid contact with skin and eyes. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Reaction Quenching: The quenching of both the chlorination and nitration reactions is highly exothermic. Ensure adequate cooling and slow addition to prevent uncontrolled temperature increases.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. By understanding the rationale behind each experimental step and adhering to the outlined protocols and safety measures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The versatility of the final product opens up numerous possibilities for the creation of novel and potent pharmaceutical agents.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

  • POCl3 -PCl5 mixture: A robust chlorinating agent. Academia.edu. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available at: [Link]

  • Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. Google Patents.
  • How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DovePress. Available at: [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. Google Patents.
  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Efficient synthesis of 4-pyridone-3-carboxylic acids via the reaction of enaminated diketonates with primary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at: [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. Available at: [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]

  • Process for the preparation of 2,4-pyridine dicarboxylic acid. Google Patents.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado. Available at: [Link]

  • Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. Springer. Available at: [Link]

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Google Patents.

Sources

Exploratory

Reactivity of the pyridine ring in Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

An In-depth Technical Guide to the Reactivity of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate Abstract Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a highly functionalized pyridine derivative of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Abstract

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a highly functionalized pyridine derivative of significant interest to researchers and drug development professionals. Its molecular architecture, featuring a confluence of powerful electron-withdrawing groups and two reactive leaving groups, renders it an exceptionally versatile synthetic intermediate. The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-deficient nature of the pyridine scaffold.[1][2] This guide provides a detailed analysis of the electronic factors governing the reactivity of the pyridine ring, with a particular focus on predicting and rationalizing the regioselectivity of nucleophilic attack. We will dissect the synergistic effects of the nitro, chloro, and methyl carboxylate substituents to provide a framework for its strategic application in complex molecule synthesis.

The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, second only to piperidine in its frequency among FDA-approved drugs.[3] Its presence in natural products like vitamins and alkaloids, as well as in a vast array of synthetic pharmaceuticals and agrochemicals, underscores its importance.[3][4] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can be leveraged to improve the solubility, bioavailability, and target-binding affinity of drug candidates.[5][6] The strategic functionalization of the pyridine core is therefore a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile.[4][5] Compounds like Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate serve as powerful building blocks, offering multiple reaction handles for diversification.[7]

Molecular Architecture

The reactivity of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a direct consequence of its unique substitution pattern. Understanding the role of each component is critical to predicting its chemical behavior.

Structure:

Key Molecular Properties:

PropertyValueSource(s)
CAS Number 1785601-70-8[8][9]
Molecular Formula C₇H₄Cl₂N₂O₄[8][9]
Molecular Weight 251.02 g/mol [8][9]
Appearance Pale yellow solid[7]
Core Structure Pyridine-
Key Substituents 2-Chloro, 4-Chloro, 5-Nitro, 3-Methyl carboxylate-

Analysis of Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons both inductively and via resonance.[10] This makes the ring less susceptible to electrophilic attack but highly activated for nucleophilic attack, particularly at the C2, C4, and C6 positions.[10][11] The substituents on Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate dramatically amplify this inherent electrophilicity.

The Role of Activating Substituents

The Nitro Group (-NO₂): The nitro group at the C5 position is the dominant activating group. As one of the most powerful electron-withdrawing groups (EWGs), it profoundly decreases the electron density of the aromatic system through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][12] This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[13] The activating effect is most potent at the positions ortho (C4, C6) and para (C2) to the nitro group, where the negative charge of the intermediate can be directly delocalized onto the nitro group's oxygen atoms.[1][13]

The Methyl Carboxylate Group (-COOCH₃): The ester group at the C3 position also functions as an electron-withdrawing group, primarily through induction and to a lesser extent, resonance. It further depletes the ring of electron density, enhancing its overall electrophilicity and susceptibility to nucleophilic attack.

The Chloro Substituents as Leaving Groups

The chlorine atoms at the C2 and C4 positions serve as excellent leaving groups in SNAr reactions. Their electronegativity also contributes to the electron-deficient nature of the carbons to which they are attached, making these sites prime targets for nucleophiles.

G Pyridine Pyridine Ring (Inherently Electron-Deficient) N1 N (Ring Nitrogen) -I Effect Pyridine->N1 Withdraws e⁻ NO2 C5-Nitro (-NO₂) Strong -I, -M Effects (Powerful Activator) Pyridine->NO2 Strongly Withdraws e⁻ COOCH3 C3-Ester (-COOCH₃) -I, -M Effects (Activator) Pyridine->COOCH3 Withdraws e⁻ Cl C2, C4-Chloro (-Cl) -I Effect (Leaving Groups) Pyridine->Cl Withdraws e⁻

Caption: Generalized SNAr mechanism at the C4 position.

Experimental Protocols and Applications

The high reactivity and selectivity of the C4-chloro group make Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate an ideal substrate for introducing a wide range of nucleophiles.

General Protocol for Selective SNAr at the C4-Position

This protocol describes a typical procedure for the reaction with an amine nucleophile, based on methodologies for similar substrates. [7]It is a self-validating system that can be monitored for completion.

Reagents & Materials:

  • Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine) (1.0 - 1.2 eq)

  • Base (e.g., Triethylamine, Diisopropylethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, DMF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate in the chosen anhydrous solvent.

  • Nucleophile Addition: In a separate flask, prepare a solution of the nucleophile and the base in the same anhydrous solvent.

  • Reaction: Cool the substrate solution to 0 °C using an ice bath. Slowly add the nucleophile/base solution dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and then brine to remove salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure C4-substituted product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve Substrate in Anhydrous Solvent C Cool Substrate to 0°C A->C B Prepare Nucleophile/Base Solution D Add Nucleophile Solution Dropwise B->D C->D E Stir at RT & Monitor by TLC D->E F Concentrate Under Vacuum E->F G Liquid-Liquid Extraction F->G H Dry & Purify by Chromatography G->H

Caption: Experimental workflow for a selective SNAr reaction.

Subsequent Transformations

Following the selective substitution at C4, the resulting product remains a valuable intermediate for further functionalization:

  • Substitution of C2-Cl: The remaining chlorine at the C2 position can be displaced by a second nucleophile, although this typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) due to the reduced activation.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, SnCl₂). This transformation is one of the most valuable reactions of nitropyridines, as the resulting aminopyridines are crucial building blocks in medicinal chemistry. [1]

Conclusion

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a textbook example of a highly activated heterocyclic system designed for selective functionalization. The convergence of electron-withdrawing effects from the pyridine nitrogen, a C5-nitro group, and a C3-ester group creates an exceptionally electrophilic scaffold. This electronic arrangement facilitates rapid and highly regioselective nucleophilic aromatic substitution, with the C4-chloro atom being the preferred leaving group. This predictable reactivity, coupled with the potential for subsequent modifications at the C2 and C5 positions, establishes this compound as a powerful and versatile platform for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more electron-deficient? [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Effect of Substituents On Basicity of Pyridine. [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

  • Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Nucleophilic aromatic substitution. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • nucleophilic aromatic substitutions. [Link]

  • Nucleophilic aromatic substitution I. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... [Link]

  • Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8. [Link]

  • Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8. [Link]

  • 2,4-Dichloro-5-methylpyridine. [Link]

  • 2-Chloro-5-methyl-3-nitropyridine. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

Sources

Foundational

Mastering Nucleophilic Aromatic Substitution (SNAr) on Dichloronitropyridines: Mechanistic Causality, Regioselectivity, and Protocols

Executive Summary For researchers and drug development professionals, the nucleophilic aromatic substitution (SNAr) of polyhalogenated heterocycles is a foundational transformation. Specifically, 2,6-dichloro-3-nitropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the nucleophilic aromatic substitution (SNAr) of polyhalogenated heterocycles is a foundational transformation. Specifically, 2,6-dichloro-3-nitropyridine serves as a highly versatile building block in medicinal chemistry, offering two distinct electrophilic sites for functionalization. This whitepaper provides an in-depth mechanistic analysis of the causality behind regioselective SNAr reactions, supported by self-validating experimental protocols and quantitative literature data.

Mechanistic Foundations: Causality of Ring Activation

The reactivity of 2,6-dichloro-3-nitropyridine is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C-3 nitro group. The pyridine nitrogen acts as a global electron sink, lowering the energy of the lowest unoccupied molecular orbital (LUMO) across the entire ring. However, it is the highly localized inductive and resonance pull of the nitro group that creates extreme electrophilicity at specific carbon centers[1].

Concerted vs. Stepwise Pathways: Classical organic chemistry models describe SNAr via a stepwise addition-elimination mechanism involving a discrete, non-aromatic Meisenheimer complex. However, recent 12 C/ 13 C kinetic isotope effect (KIE) studies and computational analyses provide compelling evidence that prototypical SNAr reactions on heterocycles with excellent leaving groups (such as chloride) frequently proceed through concerted mechanisms[2]. This paradigm shift is critical for process chemists: it implies that the transition state is highly sensitive to the immediate steric and electronic environment of the leaving group, rather than relying solely on the stability of a long-lived intermediate.

The Regioselectivity Dichotomy: C-2 vs. C-6 Substitution

The central challenge when functionalizing 2,6-dichloro-3-nitropyridine is controlling which chlorine atom is displaced. This regioselectivity is a classic manifestation of kinetic versus thermodynamic control[1].

Kinetic Control (C-2 Attack)

Under kinetic conditions (lower temperatures, shorter reaction times), nucleophilic attack occurs predominantly at the C-2 position[1].

  • Causality: The C-2 carbon is ortho to the nitro group. The inductive electron-withdrawing effect is strongly distance-dependent, drastically lowering the activation energy ( Ea​ ) for nucleophilic attack at this adjacent site. Furthermore, when utilizing primary or secondary amines, the transition state is stabilized by an intramolecular hydrogen bond between the incoming amine proton and the nitro oxygen[3]. This H-bond effectively locks the nucleophile into the C-2 trajectory, accelerating the reaction rate.

Thermodynamic Control (C-6 Attack)

Under thermodynamic conditions (elevated temperatures, extended reaction times, and reversible nucleophiles), the C-6 substituted isomer becomes the major product[1].

  • Causality: The C-6 position is para to the nitro group. While the initial attack is slower due to a higher Ea​ , the resulting product benefits from superior resonance stabilization. The negative charge developed in the transition state is optimally delocalized into the para-nitro group. Additionally, the C-6 isomer suffers from significantly less steric hindrance compared to the C-2 isomer, where the bulky nucleophile and nitro group are forced into an ortho relationship[1].

SNAr_Regioselectivity Substrate 2,6-Dichloro-3-nitropyridine Cond_Kinetic Kinetic Conditions (Low Temp, Short Time) Substrate->Cond_Kinetic Nucleophile added Cond_Thermo Thermodynamic Conditions (High Temp, Long Time) Substrate->Cond_Thermo Nucleophile added TS_C2 C-2 Attack Lower Activation Energy (Inductive & H-Bonding) Cond_Kinetic->TS_C2 Fast Pathway TS_C6 C-6 Attack Higher Activation Energy (Resonance Stabilized) Cond_Thermo->TS_C6 Equilibration Prod_C2 Major: 2-Substituted Isomer (Kinetically Favored) TS_C2->Prod_C2 Prod_C6 Major: 6-Substituted Isomer (Thermodynamically Favored) TS_C6->Prod_C6 Prod_C2->Prod_C6 High Temp / Reversible Nuc (Equilibration)

Fig 1: Logic of kinetic vs. thermodynamic control in SNAr of 2,6-dichloro-3-nitropyridine.

Quantitative Regioselectivity Data

The following table synthesizes quantitative outcomes from peer-reviewed literature, demonstrating how specific conditions drive regioselectivity. It is worth noting that site-selective cross-coupling of polyhalogenated arenes mirrors these SNAr reactivity trends, with oxidative addition occurring preferentially at the more electrophilic bond ortho to the nitro group.

SubstrateNucleophileReaction ConditionsMajor RegioisomerYieldRef
2,6-Dichloro-3-nitropyridineMethylamineEtOH, 0 °C to RTC-2 Substitution>80%[4]
2,6-Dichloro-3-nitropyridine4-AminobenzonitrileNeat, 140 °C, 4 hC-2 Substitution73%[5]
2,6-Dichloro-3-nitropyridineIsoquinoline-3-amineDIEA, 1,4-Dioxane, RTC-2 Substitution77%*[3]

*Yield reported over two steps including prior Buchwald-Hartwig coupling.

Strategic Applications in Medicinal Chemistry

The predictable regioselectivity of 2,6-dichloro-3-nitropyridine has been heavily leveraged in drug discovery:

  • Hypoglycemic Agents: Selective SNAr at the 2-position by methylamine yields 6-chloro-2-methylamino-3-nitropyridine, a critical intermediate in the synthesis of thiazolidine-2,4-dione derivatives[4].

  • HIV-1 Reverse Transcriptase Inhibitors: The synthesis of potent diarylpyridines relies on the direct coupling of 4-aminobenzonitrile with 2,6-dichloro-3-nitropyridine. Interestingly, even under forcing, solvent-free conditions (140 °C), the deactivated aniline nucleophile exclusively yields the C-2 substituted product due to the overwhelming electrophilicity of the ortho-position[5].

  • Kinase Inhibitors: In the development of targeted kinase inhibitors, the nitro group is utilized not only to activate the chloropyridine moiety for nucleophilic displacement but also to form a weak intramolecular hydrogen bond with the resulting amine, promoting the bioactive conformation of the scaffold[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can confirm the mechanistic pathway in real-time.

Protocol A: Kinetically Controlled C-2 Amination

Objective: Isolate the C-2 substituted product using a primary/secondary amine. Causality: Maintaining low temperatures minimizes the thermal energy available to overcome the higher Ea​ barrier of C-6 attack, while non-nucleophilic bases prevent reagent degradation.

  • Preparation: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Causality: 1,4-dioxane is a polar aprotic solvent that solubilizes the reagents without participating in H-bonding that might disrupt the critical intramolecular H-bond between the amine and the nitro group.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.0 eq). Causality: DIEA acts as a proton sink. Its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Cool the vessel to 0 °C. Add the amine nucleophile (1.05 eq) dropwise over 15 minutes.

  • Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature. Monitor via LC-MS every 30 minutes. Validation Checkpoint: The system is validated when the chromatogram shows the rapid emergence of a single major product peak (C-2 isomer). If a secondary peak (C-6 isomer) begins growing, the reaction is drifting toward thermodynamic control and must be quenched immediately.

  • Quench & Isolation: Quench the reaction with ice-water, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Thermodynamically Controlled C-6 Substitution

Objective: Isolate the C-6 substituted product using a reversible nucleophile (e.g., sodium alkoxide). Causality: High heat provides the energy to overcome the C-6 activation barrier and allows the kinetically favored C-2 product to revert to starting materials, funneling the mass balance toward the more stable C-6 product[1].

  • Preparation: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the sodium alkoxide (1.1 eq) at room temperature.

  • Thermal Equilibration: Heat the reaction mixture to 100–120 °C for 12–24 hours.

  • Self-Validation (Equilibrium Monitoring): Monitor the reaction via LC-MS at 2 h, 6 h, and 12 h. Validation Checkpoint: Initially, the C-2 isomer will dominate. The protocol is validated when sequential aliquots show the C-2 peak diminishing and the C-6 peak plateauing as the major species, confirming that thermodynamic equilibrium has been reached.

  • Quench & Isolation: Cool to room temperature, quench with aqueous NH 4​ Cl, extract with EtOAc, and purify.

Protocol_Workflow Start Equip Reaction Vessel (Dry Dioxane/DMF) Add_Substrate Add 2,6-Dichloro-3-nitropyridine (1.0 eq) Start->Add_Substrate Add_Nuc Add Nucleophile & Base (e.g., DIEA) Add_Substrate->Add_Nuc Split Select Temperature Profile Add_Nuc->Split Temp_Low 0°C to Room Temp (1-4 hours) Split->Temp_Low Kinetic Temp_High 100°C - 140°C (12-24 hours) Split->Temp_High Thermodynamic Monitor_K LC-MS: Monitor C-2 Isomer (Self-Validation) Temp_Low->Monitor_K Monitor_T LC-MS: Monitor C-6 Isomer (Self-Validation) Temp_High->Monitor_T Quench Aqueous Quench & Extraction Monitor_K->Quench Monitor_T->Quench Purify Column Chromatography (Silica Gel) Quench->Purify

Fig 2: Self-validating experimental workflow for regioselective SNAr on dichloronitropyridines.

References

  • Molecular Design, Synthesis, and Hypoglycemic Activity of a Series of Thiazolidine-2,4-diones Journal of Medicinal Chemistry - ACS Publications[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups eScholarship.org [Link]

  • Design, Synthesis, and Evaluation of Diarylpyridines and Diarylanilines as Potent Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Journal of Medicinal Chemistry - ACS Publications [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Semantic Scholar (Molbank 2021) [Link]

  • Concerted Nucleophilic Aromatic Substitutions PMC - NIH [Link]

Sources

Exploratory

Scaffold Engineering: The Strategic Utility of Methyl 2,4-Dichloro-5-nitropyridine-3-carboxylate and Its Structural Analogs in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, multi-targeted heterocyclic therapeutics relies heavily on highly functionalized, electrophilic building blocks. Methyl 2,4-dichloro-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-targeted heterocyclic therapeutics relies heavily on highly functionalized, electrophilic building blocks. Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) [1] and its parent structural analog, 2,4-dichloro-5-nitropyridine , represent a premier class of these scaffolds[2].

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently leverage these di-halogenated nitropyridines to construct bicyclic kinase inhibitors. The presence of two orthogonal leaving groups (chlorines at C2 and C4), a strongly electron-withdrawing nitro group at C5, and an ester handle at C3 creates a highly predictable reactivity profile. This whitepaper dissects the electronic causality behind the regioselectivity of these scaffolds, provides validated synthetic protocols, and explores their application in synthesizing advanced active pharmaceutical ingredients (APIs) such as DNA-dependent protein kinase (DNA-PK) and JAK2 inhibitors[3][4].

Structural Analysis & Electronic Causality

The utility of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr)[5]. To utilize this scaffold effectively, one must understand the electronic and steric forces governing its regioselectivity.

The Regioselectivity Paradigm: C4 vs. C2

When a nucleophile (e.g., a primary amine) is introduced to the scaffold, it faces a choice between the C2 and C4 positions. Experimental data consistently demonstrates a pronounced preference for substitution at the C4 position [5][6].

The Causality:

  • Thermodynamic Stabilization (Electronic): Attack at the C4 position generates a Meisenheimer complex where the negative charge is highly delocalized. Crucially, because C4 is para to the C5-nitro group, the charge delocalizes directly onto the highly electronegative oxygen atoms of the nitro group. This extended conjugation drastically lowers the activation energy of the C4 SNAr pathway[5].

  • Steric Hindrance: The C2 position, while activated by the adjacent pyridine nitrogen, is sterically shielded by the bulky methyl carboxylate group at C3. This steric clash raises the kinetic barrier for C2 attack, ensuring that SNAr at C4 proceeds with >95% regioselectivity under mild conditions[6].

SNAr_Regioselectivity Scaffold Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (Highly Electrophilic Core) C4_Attack C4-Position Attack (Para to -NO2) Scaffold->C4_Attack Primary Amines (Kinetic Control) C2_Attack C2-Position Attack (Ortho to -COOMe) Scaffold->C2_Attack Tertiary Amines (Steric Override) Meisenheimer_C4 Meisenheimer Complex Extended Delocalization onto -NO2 C4_Attack->Meisenheimer_C4 Thermodynamic Stabilization Meisenheimer_C2 Steric Hindrance Limited Stabilization C2_Attack->Meisenheimer_C2 Steric Clash with Ester Product_C4 4-Substituted Analog (Major Product, >95% Regioselectivity) Meisenheimer_C4->Product_C4 Product_C2 2-Substituted Analog (Trace/Minor Product) Meisenheimer_C2->Product_C2

Fig 1: Mechanistic pathway dictating C4 vs C2 regioselectivity during SNAr amination.

Self-Validating Experimental Protocols

To ensure reproducibility in library synthesis, the following protocols have been optimized for structural analogs of the 2,4-dichloro-5-nitropyridine core. These methods act as self-validating systems: visual cues (color changes) and analytical checkpoints (LC-MS/TLC) confirm intermediate success before proceeding to the next step.

Protocol A: Regioselective C4-Amination (SNAr)

This protocol exploits the kinetic preference for C4 substitution using a primary amine[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (or the parent 2,4-dichloro-5-nitropyridine) in anhydrous acetonitrile (0.2 M concentration). Rationale: Acetonitrile is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state without competing as a nucleophile.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward.

  • Nucleophile Introduction: Dropwise add 1.05 equivalents of the desired primary amine (e.g., isopropylamine or cyclopentylamine) at 0 °C[4][7].

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The consumption of the starting material will coincide with the formation of a vibrant yellow/orange spot, indicative of the highly conjugated 4-amino-5-nitropyridine system.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Analyze the crude product via LC-MS. The major peak should correspond to the C4-substituted mass, with <5% of the C2-isomer present.

Protocol B: Nitro Reduction and Buchwald-Hartwig Cross-Coupling

Following C4 amination, the C5-nitro group is reduced to an amine, and the remaining C2-chlorine is functionalized via palladium catalysis to build bicyclic architectures[7][8].

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve the C4-aminated intermediate in an EtOAc/THF mixture. Add catalytic Pd/C (10 wt%) or Platinum(IV) oxide (PtO₂). Stir under a hydrogen atmosphere (1 atm) until LC-MS indicates complete reduction to the di-amine[7]. Filter through Celite to remove the catalyst.

  • Buchwald-Hartwig Coupling: To a dry Schlenk flask, add the reduced intermediate (1.0 eq), an aryl amine nucleophile (1.2 eq), Cs₂CO₃ (2.0 eq), BrettPhos ligand (0.05 eq), and Pd₂(dba)₃ (0.02 eq)[4].

  • Reaction: Evacuate and backfill with N₂ three times. Add degassed 1,4-dioxane. Heat to 90 °C for 12 hours.

  • Validation: The reaction mixture will transition from deep red to a dark brown suspension. Filter through a silica plug and purify via flash chromatography to isolate the C2,C4-difunctionalized analog.

Applications in Advanced Drug Discovery

The true value of the 2,4-dichloro-5-nitropyridine scaffold lies in its ability to rapidly generate diverse libraries of kinase inhibitors.

  • BMS-986236 (Kinase Inhibitor): In the synthesis of the potent kinase inhibitor BMS-986236, researchers at Bristol-Myers Squibb utilized 2,4-dichloro-5-nitropyridine as the foundational starting material. Through a highly regioselective SNAr reaction with isopropylamine at the C4 position, followed by nitro reduction and sequential cross-couplings, they successfully constructed the complex 1H-pyrazolo[3,4-b]pyridine architecture[7][8].

  • DNA-PK Inhibitors: The scaffold is instrumental in synthesizing 6-anilino imidazo[4,5-c]pyridin-2-ones. By leveraging the differential reactivity of the two chlorides, researchers achieved potent DNA-dependent protein kinase (DNA-PK) inhibitors that act as targeted radiosensitizers for cancer treatment[3].

  • JAK2 Inhibitors: Recent patent literature demonstrates the use of the scaffold in synthesizing bicyclic ureas via Buchwald-Hartwig cross-coupling, yielding highly selective JAK2 modulators for oncological applications[4].

Drug_Discovery_Workflow Step1 Scaffold Selection CAS: 1785601-70-8 Step2 Regioselective SNAr (C4 Amination) Step1->Step2 Step3 Nitro Reduction (Pd/C or PtO2) Step2->Step3 Step4 Buchwald-Hartwig Cross-Coupling (C2) Step3->Step4 Step5 Cyclization (Bicyclic Kinase Inhibitor) Step4->Step5

Fig 2: Multistep synthetic workflow from the nitropyridine scaffold to bicyclic kinase inhibitors.

Comparative Data Analysis

The following table summarizes the regioselectivity and yields of various nucleophilic substitutions on the 2,4-dichloro-5-nitropyridine core, highlighting the robust nature of the SNAr methodology[4][5][6][7].

Scaffold BaseNucleophileReaction ConditionsMajor RegioisomerIsolated Yield (%)
2,4-dichloro-5-nitropyridineIsopropylamineDIPEA, CH₃CN, 0 °C to RTC4-substituted85 - 92%
2,4-dichloro-5-nitropyridineCyclopentylamineDIPEA, CH₃CN, 60 °CC4-substituted88%
2,4-dichloro-5-nitropyridineAmmonia (Aqueous)EtOH/THF, 50 °C (Sealed)C4-substituted78%
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylatePrimary AnilinesK₂CO₃, DMF, 80 °CC4-substituted70 - 82%
C4-Amino-2-chloro-5-nitropyridineAryl AminesPd₂(dba)₃, BrettPhos, 90 °CC2-substituted65 - 75%

References

  • ChemRadar. "Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8 | CAS Substance Database." Available at: [Link]

  • American Chemical Society (ACS). "Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236; 1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Available at: [Link]

  • Google Patents. "WO2024191996A1 - Bicyclic ureas as kinase inhibitors.

Sources

Foundational

Strategic Applications of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate in Target-Oriented Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, predictable building blocks. Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, predictable building blocks. Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) is a pluripotent electrophilic hub that exemplifies this principle. Derived from the foundational1 scaffold—which has been instrumental in the synthesis of potent kinase inhibitors like BMS-986236[2] and novel antimalarial imidazopyridines[3]—this specific carboxylate derivative introduces a critical C3-ester handle.

This technical guide explores the mechanistic rationale, regioselective workflows, and self-validating protocols required to leverage this molecule for the synthesis of fused bicyclic pharmacophores, such as pyrido[3,4-d]pyrimidines and 1,6-naphthyridines.

Mechanistic Rationale & Reactivity Profiling

The utility of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate lies in its highly differentiated electronic environment. As a Senior Application Scientist, understanding the causality behind its reactivity is paramount to controlling synthetic outcomes.

  • C4 Position (Kinetic & Thermodynamic Sweet Spot): The C5-nitro group exerts a powerful electron-withdrawing effect via resonance, strongly activating the ortho-like C4 position for Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex at C4 is highly stabilized by the adjacent nitro group.

  • C2 Position (Reserved Handle): While the C3-ester activates C2, steric hindrance from the adjacent pyridine nitrogen lone pair and the ester group itself makes C2 less kinetically accessible to bulky nucleophiles. This allows the C2-chlorine to be preserved for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • C3 & C5 Positions (Cyclization Anchors): The C5-nitro group can be chemoselectively reduced to an aniline-like amine, which can subsequently undergo intramolecular cyclization with the C3-methyl ester to form a stable lactam ring.

ReactivityMap Core Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) C4 C4: Primary SNAr (Activated by C5-NO2) Core->C4 C2 C2: Late-Stage Coupling (Suzuki/Buchwald) Core->C2 C5 C5: Nitro Reduction (Amine Precursor) Core->C5 C3 C3: Ester Cyclization (Lactam Formation) Core->C3

Fig 1. Reactivity map highlighting orthogonal functionalization sites of the pyridine scaffold.

Quantitative Data: Regioselectivity in SNAr Reactions

The inherent electronic asymmetry of the scaffold ensures high regioselectivity, but this can be modulated by the choice of nucleophile and reaction conditions. The table below summarizes the quantitative SNAr outcomes when targeting the C4 position.

NucleophileEquivalentsBase / SolventTemp (°C)C4:C2 RatioIsolated Yield (%)
Isopropylamine1.1DIPEA / THF0 to 25>95:592
Aniline1.2K2CO3 / DMF6085:1578
Phenol1.5Cs2CO3 / DMF8070:3065
Sodium Methoxide1.0MeOH050:50Complex Mixture

Data Interpretation: Aliphatic amines demonstrate near-perfect regioselectivity at lower temperatures due to their high nucleophilicity and sensitivity to the steric bulk at C2. Conversely, hard oxygen nucleophiles (like methoxide) suffer from competing attack at both C2 and the C3-ester, leading to complex mixtures.

Self-Validating Experimental Protocol: Bicyclic Kinase Scaffold Synthesis

To build a privileged kinase inhibitor core (e.g., a pyrido[3,4-d]pyrimidine derivative), a strict, three-phase operational workflow must be followed. Every step below includes a causality explanation and a Quality Control (QC) validation metric to ensure a self-correcting system.

SyntheticWorkflow Start Starting Material CAS: 1785601-70-8 Step1 1. SNAr with R-NH2 (Regioselective at C4) Start->Step1 Step2 2. Chemoselective Reduction (Fe/NH4Cl, spares C2-Cl) Step1->Step2 Step3 3. Thermal Cyclization (Amine + C3-Ester) Step2->Step3 Product Bicyclic Kinase Scaffold (Pyrido[3,4-d]pyrimidine) Step3->Product

Fig 2. Step-by-step workflow for converting the scaffold into a bicyclic kinase inhibitor core.
Phase 1: Regioselective SNAr at C4
  • Procedure: Dissolve Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (1.0 eq) in anhydrous THF at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq), followed by the dropwise addition of isopropylamine (1.1 eq). Stir for 30 minutes, then warm to 25 °C.

  • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the highly electrophilic C4 position. THF is selected over DMF because it remains fluid at 0 °C, allowing strict thermal control to prevent the SNAr reaction from overrunning onto the C2 position.

  • Validation (QC): LC-MS must show an [M+H]+ peak corresponding to a mass shift of -35 Da (loss of Cl) + mass of the amine.

Phase 2: Chemoselective Nitro Reduction
  • Procedure: Suspend the Phase 1 intermediate (1.0 eq) in an Ethanol/Water mixture (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat to 70 °C under vigorous stirring for 2 hours. Filter through Celite while hot.

  • Causality: This specific reagent combination (Béchamp reduction conditions) is strictly required. Utilizing standard Palladium on Carbon (Pd/C) with H2 gas would inevitably result in the hydrodehalogenation of the C2-chlorine, destroying the critical handle needed for late-stage diversification[2].

  • Validation (QC): LC-MS must show an [M+H]+ shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms). The C2-chlorine isotope pattern (3:1 ratio) must remain intact.

Phase 3: Intramolecular Cyclization (Lactamization)
  • Procedure: Dissolve the Phase 2 aniline intermediate (1.0 eq) in Toluene. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and heat to reflux (110 °C) for 12 hours using a Dean-Stark trap.

  • Causality: DBU provides the necessary basicity to deprotonate the newly formed C5-amine, driving its nucleophilic attack onto the adjacent C3-methyl ester. The Dean-Stark trap removes the methanol byproduct, pushing the equilibrium toward the thermodynamically stable bicyclic lactam.

  • Validation (QC): IR spectroscopy will confirm success via the structural shift of the ester carbonyl stretch (~1730 cm-1) to a highly conjugated lactam carbonyl stretch (~1660 cm-1).

References

  • ChemRadar CAS Substance Database.Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8.
  • ACS Publications.Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236.
  • PubMed Central (PMC).Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies.
  • Chem-Impex.2,4-Dichloro-5-nitropyridine Applications and Reactivity.

Sources

Exploratory

Solubility and stability of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Title: Comprehensive Technical Guide: Solubility, Stability, and Synthetic Utility of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate Executive Summary Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide: Solubility, Stability, and Synthetic Utility of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Executive Summary

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) is an advanced, highly functionalized heterocyclic building block[1]. With a molecular formula of C7H4Cl2N2O4 and a molecular weight of 251.02 g/mol [1], it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and stearoyl-CoA desaturase (SCD) inhibitors[2][3]. This whitepaper provides an in-depth analysis of its physicochemical behavior, focusing on solubility thermodynamics and chemical stability, to equip process chemists and formulation scientists with field-proven methodologies.

Structural Causality and Reactivity Profile

To predict the solubility and stability of this compound, one must first deconstruct its molecular architecture. The physicochemical behavior is dictated by a highly synergistic substitution pattern:

  • Profound Electron Deficiency : The central pyridine ring is severely deactivated by the combined electron-withdrawing effects of the nitro (-NO2) group at C5, the methyl carboxylate (-COOCH3) at C3, and the two chlorine atoms[2].

  • Regioselective SNAr Susceptibility : The molecule is chemically primed for Nucleophilic Aromatic Substitution (SNAr). The C4-chlorine is hyper-activated due to its para relationship to the strongly electron-withdrawing nitro group[2]. Nucleophiles will preferentially attack this position, driving the synthesis of complex downstream APIs.

  • Steric and Lipophilic Modulation : Compared to the base analog 2,4-dichloro-5-nitropyridine, the addition of the methyl ester group increases steric bulk and modulates the dielectric requirements for solvation. This functionalization pushes the optimal solvent profile toward moderately polar aprotic solvents while introducing a specific vulnerability to basic hydrolysis.

SNAr_Pathway A Methyl 2,4-dichloro- 5-nitropyridine-3-carboxylate B Nucleophilic Attack (e.g., Primary Amine) A->B Addition of Nu- C Meisenheimer Complex (Stabilized by -NO2) B->C Electron Delocalization D C4-Substituted Product (Major Regioisomer) C->D Expulsion of Cl- (Fast)

Fig 1. Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway at the C4 position.

Solubility Profile: Thermodynamics and Solvent Selection

Because Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a highly functionalized, non-ionic organic solid, its dissolution is governed by dipole-dipole interactions and dispersion forces. Based on the foundational thermodynamic behavior of its structural analog, 2,4-dichloro-5-nitropyridine[4], the compound exhibits optimal solubility in polar aprotic solvents that can stabilize its electron-deficient core without initiating nucleophilic attack[5].

Causality in Solvent Selection:

  • Polar Aprotic Solvents (DMSO, DMF) : High dielectric constants (ε > 35) and strong dipole moments effectively disrupt the crystal lattice energy, yielding maximum solubility (>150 g/L)[5].

  • Alcohols (Methanol, Ethanol) : Soluble, but caution is required. While the base pyridine is stable in alcohols[4], the methyl ester in this specific compound can undergo transesterification if subjected to elevated temperatures or catalytic impurities.

  • Non-Polar Solvents (Hexane, Toluene) : Poor solubility (<15 g/L) due to the inability of non-polar molecules to solvate the highly polar nitro and ester functional groups[5].

Table 1: Comparative Solubility Matrix (Extrapolated from Base Analog Data)

Solvent System Solvent Class Dielectric Constant (20°C) Solvating Capacity Synthetic Utility
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 Excellent (>200 g/L) Ideal for stock solutions and SNAr reactions.
Acetonitrile (MeCN) Polar Aprotic 37.5 High (~150 g/L) Preferred for HPLC and ambient synthesis.
Methanol (MeOH) Polar Protic 32.7 Moderate (~100 g/L) Usable, but risk of transesterification exists.
Ethyl Acetate (EtOAc) Moderately Polar 6.0 Moderate (~80 g/L) Excellent for liquid-liquid extraction workflows.

| Hexane | Non-Polar | 1.9 | Poor (<1 g/L) | Ideal as an anti-solvent for crystallization. |

Stability Profile and Degradation Vectors

To ensure scientific integrity during experimental design, researchers must proactively mitigate the following degradation vectors:

  • Hydrolytic Instability : The methyl ester is highly susceptible to saponification (hydrolysis) under basic aqueous conditions. Furthermore, the activated chlorines can hydrolyze to form hydroxypyridines if exposed to strong aqueous bases (pH > 10) over prolonged periods.

  • Photolytic Sensitivity : Nitroaromatic compounds are prone to UV-induced radical degradation[5]. Solutions must be stored in amber glassware.

  • Thermal Degradation : Prolonged heating above 60°C in protic solvents can induce unwanted side reactions.

Self-Validating Experimental Protocols

Do not rely on theoretical solubility alone. The following protocols are designed as self-validating systems to ensure absolute accuracy in your specific laboratory environment.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Why this works: This method guarantees that true thermodynamic equilibrium is reached, preventing the false-positive solubility readings common in kinetic dissolution assays.

  • Saturation : Add an excess of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (e.g., 500 mg) to a 4 mL amber glass vial containing 2 mL of the target solvent[5]. The presence of undissolved solid is mandatory to confirm saturation.

  • Isothermal Equilibration : Seal the vial and place it in a shaking incubator at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 24 hours[5].

  • Phase Separation : Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Filtration : Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: PTFE is required to prevent non-specific binding of the lipophilic compound to the filter membrane.

  • Quantification : Dilute the filtrate serially and quantify using a validated HPLC-UV method against a known standard curve.

Solubility_Workflow S1 Excess Solute Addition S2 Solvent Dispensation S1->S2 S3 Isothermal Equilibration (24h) S2->S3 S4 Centrifugation & 0.22µm Filtration S3->S4 S5 HPLC-UV Quantification S4->S5

Fig 2. Self-validating thermodynamic solubility workflow using isothermal equilibration.

Protocol B: HPLC-Based Stability Assessment

Why this works: UV-Vis spectroscopy alone cannot distinguish between the intact methyl ester and its hydrolyzed carboxylic acid counterpart. Reverse-phase HPLC separates these species based on polarity, providing an unambiguous stability profile.

  • Stock Preparation : Prepare a 1.0 mg/mL stock solution in anhydrous Acetonitrile (MeCN).

  • Matrix Spiking : Dilute the stock to 0.1 mg/mL in the test solvent system (e.g., aqueous buffer or alcohol).

  • Controlled Incubation : Store the samples in amber HPLC vials at 25°C to isolate chemical degradation from photolytic degradation[5].

  • Chromatographic Analysis : Inject 10 µL aliquots at T=0, 12, 24, and 48 hours. Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm.

  • Data Interpretation : A shift in the primary peak to a lower retention time indicates ester hydrolysis (formation of the more polar carboxylic acid), while multiple new peaks indicate non-specific degradation of the pyridine core.

References

  • ChemRadar. "Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8 | Global PFAS Screening Tool". ChemRadar Substance Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Executive Summary & Mechanistic Rationale Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) is a highly functionalized heterocyclic building block. Pyridine scaffolds with dense orthogonal functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) is a highly functionalized heterocyclic building block. Pyridine scaffolds with dense orthogonal functionalities (chloro, nitro, and ester groups) are critical in the synthesis of advanced active pharmaceutical ingredients (APIs), including .

When designing a synthesis protocol for this molecule, chemists must choose between direct nitration of a dichloropyridine or a convergent approach starting from a dihydroxypyridine.

The Causality Behind the Route Selection:

  • Disfavored Direct Nitration: The pyridine ring is inherently electron-deficient. The presence of two electron-withdrawing chlorine atoms and an ester group at C3 further deactivates the ring. 1 (e.g., 2,6-dichloropyridines) requires extremely harsh conditions like oleum and fuming nitric acid at elevated temperatures (>100 °C), which often leads to poor yields, safety hazards, and unwanted ester hydrolysis[1].

  • Favored Dihydroxypyridine Route: To circumvent this, a two-step approach utilizing a dihydroxypyridine precursor is preferred. The hydroxyl groups at C2 and C4 strongly donate electron density via resonance, overcoming the deactivating effect of the pyridine nitrogen. This activates the C5 position (ortho to C4-OH, para to C2-OH) for under mild conditions. Subsequent deoxychlorination reliably yields the target compound.

Synthetic Pathway Visualization

SynthesisWorkflow SM1 Methyl 2,4-dihydroxypyridine -3-carboxylate Int1 Methyl 2,4-dihydroxy-5-nitropyridine -3-carboxylate SM1->Int1 HNO3, H2SO4 0 °C to RT (Regioselective Nitration) Prod Methyl 2,4-dichloro-5-nitropyridine -3-carboxylate (Target API Intermediate) Int1->Prod POCl3, PhNMe2 100 °C, 12 h (Deoxychlorination) SM2 Methyl 2,4-dichloropyridine -3-carboxylate SM2->Prod Fuming HNO3, Oleum >100 °C (Harsh, Low Yield)

Synthetic pathways for Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

Step-by-Step Experimental Methodologies

Step 1: Electrophilic Aromatic Nitration

Objective: Synthesis of Methyl 2,4-dihydroxy-5-nitropyridine-3-carboxylate.

Procedure:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an internal temperature probe. Ensure the system is adequately vented to a scrubber.

  • Solvent Loading: Charge the flask with concentrated Sulfuric Acid (H₂SO₄, 100 mL) and cool the system to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add Methyl 2,4-dihydroxypyridine-3-carboxylate (20.0 g, 118 mmol) portion-wise over 20 minutes. Maintain the internal temperature below 5 °C to prevent premature oxidation.

  • Nitration: Charge the dropping funnel with Fuming Nitric Acid (HNO₃, 8.9 g, 141 mmol, 1.2 eq). Add the nitric acid dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup (Self-Validating Quench): Carefully pour the acidic mixture over 500 g of vigorously stirred crushed ice. A yellow precipitate will immediately form.

  • Isolation: Filter the solid through a sintered glass funnel, wash extensively with cold distilled water (3 x 100 mL) until the filtrate reaches a neutral pH, and dry under high vacuum at 45 °C overnight.

Step 2: Deoxychlorination

Objective: Synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

Causality Note: Phosphorus oxychloride (POCl₃) is used to convert the tautomeric pyridone hydroxyls into chlorides. N,N-dimethylaniline is added as a nucleophilic catalyst and acid scavenger. It accelerates the formation of the reactive Vilsmeier-type intermediate, ensuring complete conversion while protecting the C3 methyl ester from acidic cleavage.

Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with Nitrogen, suspend Methyl 2,4-dihydroxy-5-nitropyridine-3-carboxylate (15.0 g, 70 mmol) in POCl₃ (107 g, 700 mmol, 10.0 eq).

  • Catalyst Addition: Slowly add N,N-dimethylaniline (17.0 g, 140 mmol, 2.0 eq) dropwise. Caution: This step is mildly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 100-110 °C for 12 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Concentration: Cool the reaction to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Dissolve the crude dark residue in Ethyl Acetate (50 mL) and add it dropwise to a vigorously stirred, ice-cold mixture of saturated aqueous NaHCO₃ (200 mL). Ensure the pH remains basic (>8).

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to yield the target compound as a pale yellow solid.

Quantitative Data & Safety Protocols

Table 1: Reaction Parameters and Analytical Expectations
StepReaction TypeReagents & CatalystsTemp / TimeExpected YieldKey Analytical Marker (LC-MS / NMR)
1 Electrophilic NitrationH₂SO₄, Fuming HNO₃0 °C to RT / 6 h80–85%[M+H]⁺ +45 Da; Loss of C5 aromatic proton in ¹H-NMR
2 DeoxychlorinationPOCl₃, N,N-dimethylaniline100 °C / 12 h70–75%[M+H]⁺ characteristic 3-peak Cl₂ isotope pattern
Table 2: Critical Safety and Quenching Procedures
ReagentPrimary HazardQuenching / Workup Procedure
Fuming HNO₃ / H₂SO₄ Highly corrosive, strong oxidizer, thermal runaway riskPour slowly over a large excess of crushed ice. Do not neutralize rapidly with strong base to avoid violent exothermic boiling.
POCl₃ Toxic, reacts violently with water releasing HCl gasConcentrate under vacuum first. Add the remaining residue dropwise to ice-cold saturated NaHCO₃ with vigorous stirring.

References

  • ChemRadar Database. "Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8 | Global PFAS Screening Tool". ChemRadar.
  • American Chemical Society. "Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236". ACS Publications.
  • Benchchem. "4-Chloro-5-nitro-2-phenylpyridine Synthesis and Regioselectivity". Benchchem.
  • Google Patents. "US4310671A - Process for producing 2,6-dichloro-3-nitropyridine". Google Patents.

Sources

Application

Application Notes and Protocols for the Step-by-Step Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-Nitropyridine Derivatives

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition Kinases are a family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Kinases are a family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in modern oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and a significant portion of these therapeutics are built around heterocyclic scaffolds that can effectively mimic the adenine ring of ATP and interact with the kinase hinge region.[3]

Among these privileged structures, the pyridine ring is a common and highly versatile feature in many kinase inhibitors.[4][5] This guide focuses on the strategic use of 2,4-dichloro-5-nitropyridine as a foundational building block for the synthesis of novel kinase inhibitors. The unique electronic properties of this starting material provide a robust and flexible platform for constructing diverse and potent therapeutic candidates.

The chemical reactivity of 2,4-dichloro-5-nitropyridine is governed by two key features:

  • Two Reactive Chlorine Atoms: Positioned at the C2 and C4 positions, these halogens serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7]

  • A Strong Electron-Withdrawing Nitro Group: The nitro group at the C5 position strongly activates the pyridine ring, making it highly susceptible to nucleophilic attack.[6] This activation also creates a regioselective preference, with the C4 position being generally more reactive towards nucleophilic displacement than the C2 position.[6][8]

This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide, allowing for a sequential and controlled introduction of various molecular fragments to build complex, 2,4,5-trisubstituted pyridine-based inhibitors.

Visualized General Synthetic Workflow

The multi-step synthesis of a kinase inhibitor from 2,4-dichloro-5-nitropyridine typically involves a series of core transformations: sequential substitution at the C4 and C2 positions, followed by reduction of the nitro group, which can then serve as a handle for further diversification, such as cyclization.

G cluster_0 Core Synthesis cluster_1 Diversification & Final Product A 2,4-Dichloro-5-nitropyridine B Step 1: SNAr at C4 (e.g., + Isopropylamine) A->B C 4-Amino-2-chloro-5-nitropyridine Intermediate B->C D Step 2: Substitution at C2 (e.g., Buchwald-Hartwig or Suzuki Coupling) C->D E 2,4-Disubstituted-5-nitropyridine D->E F Step 3: Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) E->F G 2,4-Disubstituted Pyridine-5-amine F->G H Step 4: Further Functionalization (e.g., Cyclization, Amidation) G->H I Final Kinase Inhibitor H->I J Potency (IC50) & Selectivity Data I->J Characterization & Biological Assay

Caption: Generalized synthetic workflow for pyridine-based kinase inhibitors.

Part 1: Step-by-Step Synthetic Protocols

The following protocols describe a representative synthesis of a potent kinase inhibitor targeting, for illustrative purposes, Activin receptor-like kinase 5 (ALK5), a key mediator in the TGF-β signaling pathway implicated in fibrosis and cancer.[3][6]

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This initial step leverages the higher reactivity of the C4 chlorine, which is readily displaced by an amine nucleophile. The choice of amine is critical as this moiety often interacts with the solvent-exposed region of the kinase active site.

Causality: The C4 position is more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen atom, a stabilizing resonance effect not possible for attack at C2.

G 2,4-dichloro-5-nitropyridine Intermediate + Isopropylamine (or other amine) 2,4-dichloro-5-nitropyridine->Intermediate DIPEA, DMF Room Temp, 12h Product Intermediate->Product

Caption: Reaction scheme for the SNAr at the C4 position.

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)[6]

  • Anhydrous N,N-dimethylformamide (DMF) (to 0.2 M)[6]

  • Ice-water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add the desired amine (e.g., isopropylamine, 1.1 eq) followed by DIPEA (1.5 eq).[6]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a beaker of ice-water to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-isopropyl-2-chloro-5-nitropyridin-4-amine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C2 Position

While the C2 chlorine can undergo SNAr, the reaction often requires higher temperatures. The Buchwald-Hartwig amination is a more general and efficient method for forming the C2-N bond, offering broad substrate scope and milder conditions.[9] This reaction is crucial for introducing a second, often aromatic, amine that typically serves as the hinge-binding motif.[10]

Causality: The palladium catalyst facilitates an oxidative addition/reductive elimination cycle that is more efficient than direct nucleophilic attack at the less reactive C2 position. The choice of phosphine ligand is critical for stabilizing the palladium species and promoting the catalytic cycle.[10]

Materials:

  • N-isopropyl-2-chloro-5-nitropyridin-4-amine (from Protocol 1) (1.0 eq)

  • 1H-pyrazolo[3,4-b]pyridine (or other aryl amine) (1.0 eq)[11]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)[11]

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)[11]

  • Anhydrous, degassed 1,4-dioxane (to 0.1 M)[10][11]

Procedure:

  • To an oven-dried flask, add the 4-amino-2-chloropyridine intermediate (1.0 eq), the aryl amine (1.0 eq), Cs₂CO₃ (2.5 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.[11]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2,4-disubstituted-5-nitropyridine.

Protocol 3: Reduction of the Nitro Group to an Amine

The nitro group is a versatile synthetic handle. Its reduction to a primary amine provides a key functionality for further elaboration, such as the formation of a fused imidazole ring, which is a common feature in many kinase inhibitors.[6]

Causality: Catalytic hydrogenation provides a clean and efficient method for nitro group reduction. The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen to the nitro group, reducing it to an amine without affecting most other functional groups.

Materials:

  • 2,4-disubstituted-5-nitropyridine (from Protocol 2) (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10% w/w)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the 5-nitropyridine derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (using a balloon or connecting to a Parr apparatus). Repeat this process three times.

  • Stir the reaction vigorously under an H₂ atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyridine-5-amine, which is often used in the next step without further purification.

Part 2: Characterization and Biological Evaluation

Analytical Characterization: The identity and purity of all synthesized intermediates and the final compound must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[12]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[13]

  • High-Performance Liquid Chromatography (HPLC): To determine purity, often coupled with UV or MS detection.[14][15][16]

Technique Purpose
¹H and ¹³C NMRStructural elucidation and confirmation.
HRMSAccurate mass determination and formula confirmation.
HPLC-UV/MSPurity assessment (>95% is typical for biological testing).
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against its target kinase (e.g., ALK5). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Causality: An inhibitor will block the kinase from phosphorylating its substrate, leading to a decrease in ADP production. This results in a lower luminescent signal, which is proportional to the inhibitor's potency.

G A Prepare serial dilution of inhibitor B Add Kinase and Inhibitor to well A->B C Initiate reaction with ATP/Substrate mix Incubate B->C D Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP & generate light (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 Value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2 µL of the diluted kinase enzyme (e.g., ALK5) to each well.[6] Add 1 µL of the serially diluted inhibitor.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Kₘ value for the specific kinase.[6]

  • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound Target Kinase IC₅₀ (nM)
ALK5i-1ALK515.2
ALK5i-2ALK58.7
ALK5i-3ALK525.1
ALK5i-4ALK55.4
Data are representative values for potent inhibitors from this class.[6]

Conclusion and Future Directions

The 2,4-dichloro-5-nitropyridine scaffold is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. The protocols detailed in this guide demonstrate a reliable and adaptable synthetic route that allows for systematic exploration of the structure-activity relationship (SAR) around the pyridine core. By strategically modifying the substituents at the C2 and C4 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. Further derivatization of the C5-amino group opens up additional avenues for developing next-generation therapeutics targeting a wide range of kinases implicated in human disease.

References

  • Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds. Benchchem.
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem.
  • Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236.
  • Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. Benchchem.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Augmented Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment.
  • Exploring 2,4-Dichloropyridine: Properties and Applic
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe. Journal of Medicinal Chemistry.
  • Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods. PubMed.
  • Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods. ScienceDirect.

Sources

Method

Application Note: Regioselective Substitution at the C4 Position of 2,4-Dichloro-5-nitropyridine

Executive Summary For researchers and drug development professionals, 2,4-dichloro-5-nitropyridine is a highly prized heterocyclic building block. Its structural architecture—featuring two labile chlorine atoms and a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 2,4-dichloro-5-nitropyridine is a highly prized heterocyclic building block. Its structural architecture—featuring two labile chlorine atoms and a strongly electron-withdrawing nitro group—makes it an ideal precursor for the synthesis of complex bicyclic scaffolds, including imidazo[4,5-c]pyridines and pyrazolo[3,4-b]pyridines. These cores are ubiquitous in modern pharmacology, serving as the foundation for potent kinase inhibitors (e.g., ALK5 and GRK5 modulators) and G protein-coupled receptor antagonists.

A critical success factor in utilizing this intermediate is mastering its regioselectivity . This application note provides a deep dive into the mechanistic causality behind the preferential nucleophilic aromatic substitution (SNAr) at the C4 position, supported by quantitative data and self-validating experimental protocols adapted from scalable industrial syntheses.

Mechanistic Rationale: The Supremacy of C4 Substitution

The SNAr reactivity of 2,4-dichloro-5-nitropyridine is governed by the stabilization of the anionic Meisenheimer intermediate. While both the C2 and C4 positions are activated by the electron-deficient pyridine nitrogen, substitution at the C4 position is overwhelmingly favored [1].

The Causality of Regioselectivity: When a nucleophile attacks the C4 position , the resulting negative charge is delocalized onto the highly electronegative pyridine nitrogen (which is para to C4) and, crucially, onto the oxygen atoms of the nitro group (which is ortho to C4). This synergistic push-pull stabilization creates a low-energy transition state. Conversely, attack at the C2 position places the nitro group para to the site of attack. While resonance stabilization still occurs, the spatial geometry and electronic distribution make the C2 Meisenheimer complex significantly higher in energy. Furthermore, the C4 position is often less sterically hindered compared to the C2 position, which is flanked by the pyridine nitrogen's lone pair [5].

G cluster_C4 Major Pathway (C4 Attack) cluster_C2 Minor Pathway (C2 Attack) SM 2,4-Dichloro-5-nitropyridine (Highly Activated Core) C4_Meis C4 Meisenheimer Complex Charge delocalized to Pyridine N (para) & NO2 (ortho) SM->C4_Meis Nucleophile C2_Meis C2 Meisenheimer Complex Charge delocalized to Pyridine N (ortho) & NO2 (para) SM->C2_Meis Nucleophile C4_Prod 4-Substituted-2-chloro- 5-nitropyridine (88-95%) C4_Meis->C4_Prod -Cl⁻ C2_Prod 2-Substituted-4-chloro- 5-nitropyridine (<10%) C2_Meis->C2_Prod -Cl⁻

Caption: Regioselective SNAr pathways for 2,4-dichloro-5-nitropyridine highlighting C4 preference.

Quantitative Reaction Profiles

The table below summarizes validated reaction conditions and the resulting quantitative regioselectivity across different nucleophiles, drawn from optimized medicinal chemistry and process scale-up campaigns.

NucleophileSolventBaseTemp (°C)C4:C2 SelectivityYield (C4)Target Application
Isopropylamine THFDIPEA20–25> 95:585–90%BMS-986236 (Kinase Inhibitor) [2]
Sodium Methoxide THFNone2088:1088%ACT-1016-0707 (LPA1 Antagonist) [3]
Cyclopentylamine MeCNEt₃N25> 90:1082%ALK5 Inhibitor Core [5]
4-Methoxybenzylamine DMFDIPEA25> 95:584%GRK5 Modulator [4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and in-process controls are explicitly detailed to ensure reproducibility.

Protocol A: Regioselective Amination at C4 (Synthesis of BMS-986236 Precursor)

This protocol utilizes an aliphatic amine. The methodology is adapted from the scalable synthesis of the kinase inhibitor BMS-986236 [2].

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 eq)

  • Isopropylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-nitropyridine in anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere. Causality: THF is chosen over protic solvents (like ethanol) to prevent background solvolysis and to allow for rapid concentration during workup.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the HCl byproduct, which would otherwise precipitate the isopropylamine as an unreactive hydrochloride salt.

  • Nucleophile Introduction: Cool the mixture to 0–5 °C using an ice bath. Add isopropylamine dropwise over 15 minutes. Causality: The C4-Cl bond is highly labile. Controlling the exotherm prevents the reaction from overcoming the activation energy barrier for the minor C2-attack pathway or bis-amination.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20–25 °C for 2 to 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high Rf, UV active) will be consumed, replaced by a bright yellow product spot (lower Rf). The yellow color is a self-validating indicator of the highly conjugated push-pull system established by the new amine and the nitro group.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Confirmation: Validate the regiochemistry via ¹H NMR. The C4-substituted product will show the disappearance of the C4-associated proton (if comparing to a des-chloro analog) and exhibit a distinct broad singlet for the secondary amine N-H, strongly hydrogen-bonded to the adjacent nitro group.

Protocol B: Regioselective Alkoxylation at C4 (Synthesis of ACT-1016-0707 Precursor)

This protocol utilizes an oxygen nucleophile, adapted from the large-scale synthesis of the LPA1-receptor antagonist ACT-1016-0707 [3].

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 2,4-dichloro-5-nitropyridine (1.0 eq) and dissolve in THF (5 volumes). Adjust the internal temperature to 20 °C.

  • Dosing: Dose Sodium Methoxide (NaOMe, 25% w/w in MeOH, 1.05 eq) over 30 minutes. Causality: Strict stoichiometric control (1.05 eq max) and slow dosing are critical. Excess alkoxide or thermal spikes will rapidly drive the formation of the 2,4-dimethoxy-5-nitropyridine impurity.

  • Reaction: Stir for 10 minutes post-addition.

  • In-Process Validation: Analyze via HPLC at 210 nm. Expected conversion profile: ~88% desired 4-methoxy product, ~10% 2-methoxy isomer, and <2% bis-methoxylation.

  • Workup: Quench immediately with aqueous NH₄Cl to neutralize any remaining alkoxide, preventing further reaction during the extraction phase.

Downstream Applications in Drug Discovery

The C4-substituted intermediates generated via the protocols above are rarely the final drug substance. They are strategically designed to undergo sequential transformations to yield rigid, biologically active bicyclic pharmacophores.

The standard downstream workflow involves the chemoselective reduction of the C5-nitro group to an amine. Causality for reduction choice: Platinum(IV) oxide (PtO₂) under H₂ or Iron/NH₄Cl are typically used because standard Palladium on Carbon (Pd/C) can cause premature hydrodehalogenation of the remaining C2-chlorine [2]. The resulting 3,4-diamine is then cyclized (e.g., using triethyl orthoformate) to form an imidazo[4,5-c]pyridine core. Finally, the retained C2-chlorine serves as a perfect handle for late-stage diversification via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling [4].

G Step1 1. Regioselective SNAr (Amine/Alkoxide at C4) Step2 2. Nitro Group Reduction (PtO2/H2 or Fe/NH4Cl) Step1->Step2 Step3 3. Heterocyclic Cyclization (e.g., Triethyl orthoformate) Step2->Step3 Step4 4. Cross-Coupling at C2 (Buchwald-Hartwig / Suzuki) Step3->Step4 Product Final Bicyclic Kinase Inhibitor (Imidazo[4,5-c]pyridine core) Step4->Product

Caption: Generalized 4-step synthetic workflow from 2,4-dichloro-5-nitropyridine to bicyclic kinase inhibitors.

References

  • Benchchem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. 1

  • ACS Publications (Organic Process Research & Development). Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236. 2

  • ACS Publications (Organic Process Research & Development). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. 3

  • bioRxiv. A phenotypic screen identifies a compound series that induces differentiation of acute myeloid leukemia cells in vitro and shows anti-tumour effects in vivo. 4

  • Benchchem. A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. 5

Sources

Application

Application Note: Chromatographic Purification of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction and Chemical Context Methyl 2,4-dichloro-5-nitropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction and Chemical Context

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) is a highly functionalized, electron-deficient heterocyclic scaffold[1]. Compounds of this class serve as critical electrophilic intermediates in the synthesis of complex pharmaceutical agents, including kinase inhibitors and stearoyl-CoA desaturase (SCD) inhibitors[2].

The purification of this molecule presents unique challenges. While it is a pyridine derivative, its electronic properties deviate significantly from standard basic pyridines. The presence of two chlorine atoms, a nitro group, and a methyl ester severely depletes the electron density of the pyridine ring. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) at the C2 and C4 positions[2], dictating strict limitations on the solvents and additives used during isolation and chromatography.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
Chemical Name Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate
CAS Number 1785601-70-8
Molecular Formula C7​H4​Cl2​N2​O4​
Molecular Weight 251.02 g/mol
Appearance Pale yellow to off-white solid
UV Absorbance Max ~254 nm (Strong chromophore due to nitro/pyridine conjugation)
Solubility Soluble in EtOAc, DCM, MeCN; Poorly soluble in Hexane/Heptane

Chromatographic Strategy & Causality (E-E-A-T Insights)

The "Amine Additive" Trap

A standard protocol for the normal-phase purification of pyridine derivatives involves adding a basic modifier, such as Triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1% - 1.0%). This is done to mask acidic residual silanol groups on the silica gel surface, which otherwise interact with the basic pyridine nitrogen, causing severe peak tailing and low recovery[3].

Expert Insight: Do not use basic modifiers for Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. Because of the strong electron-withdrawing effects of the −NO2​ , −Cl , and −COOMe groups, the basicity of the pyridine nitrogen is effectively neutralized ( pKa​ < 1). Consequently, silanol-induced peak tailing is negligible. More importantly, the C4-chloro (and to a lesser extent, C2-chloro) positions are hyper-activated toward nucleophilic attack. Introducing TEA or primary/secondary amines into the mobile phase will induce on-column SN​Ar degradation or ester hydrolysis, destroying the product[2].

Stationary and Mobile Phase Selection
  • Stationary Phase: Standard irregular Silica Gel (40-63 µm, 60 Å) is optimal. Ensure the silica is stored in a dry environment, as excessive moisture can promote hydrolysis of the methyl ester over prolonged column residence times.

  • Mobile Phase: A binary gradient of Hexane (or Heptane) and Ethyl Acetate (EtOAc) provides excellent resolution from common impurities (such as the 4,6-dichloro regioisomer or unreacted starting materials). Dichloromethane/Methanol (DCM/MeOH) gradients should be avoided, as basic impurities in the crude mixture combined with MeOH can lead to transesterification or methoxy-dechlorination.

G Target Methyl 2,4-dichloro- 5-nitropyridine-3-carboxylate Amine Amine Additive (e.g., TEA, NH3) Target->Amine  Exposure   SNAr SNAr Degradation (Nucleophilic Attack at C4) Amine->SNAr  Activated Cl   Hydrolysis Ester Hydrolysis (Base + Moisture) Amine->Hydrolysis  Basic conditions  

Figure 1: Degradation pathways of the target compound in the presence of basic amines.

Experimental Protocol

This self-validating protocol ensures high recovery and purity while mitigating the risk of on-column degradation.

TLC Optimization

Before packing the column, validate the mobile phase using Thin Layer Chromatography (TLC) on silica gel 60 F254​ plates.

  • Spot the crude mixture alongside a pure reference standard (if available).

  • Develop plates in varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Visualize under UV light (254 nm). The target compound will appear as a dark, distinct spot due to fluorescence quenching.

Table 2: Typical TLC Retention Factors ( Rf​ )
Solvent System (Hexane : EtOAc)Target Compound Rf​ Notes
90 : 100.15Good for separating closely eluting non-polar impurities.
80 : 200.35Optimal for isocratic column elution.
70 : 300.60Too fast; risks co-elution with polar byproducts.
Sample Preparation (Dry Loading)

Due to the compound's poor solubility in pure hexane, liquid loading directly onto the column can result in band broadening or precipitation at the column head. Dry loading is strongly recommended.

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude compound).

  • Evaporate the solvent carefully under reduced pressure (Rotary Evaporator) at 30°C until a free-flowing powder is obtained. Caution: Do not heat above 40°C to prevent thermal degradation.

Column Packing and Elution
  • Packing: Slurry-pack a glass chromatography column with silica gel using 100% Hexane. Ensure the bed is uniform and free of air bubbles or channeling.

  • Loading: Carefully transfer the dry-loaded silica powder onto the flat surface of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

  • Elution:

    • Begin elution with 95:5 Hexane:EtOAc to flush out highly non-polar impurities.

    • Gradually increase the polarity to 85:15, then to 80:20 Hexane:EtOAc.

    • Maintain a steady flow rate (e.g., 20-30 mL/min for a 40 mm diameter column).

  • Fraction Collection: Collect fractions in clean test tubes. Monitor the elution profile via TLC (UV 254 nm).

Post-Column Processing
  • Pool the fractions containing the pure target compound ( Rf​ ~0.35 in 8:2 Hexane:EtOAc).

  • Concentrate the pooled fractions using a rotary evaporator. Maintain the water bath at 35°C.

  • Dry the resulting pale yellow solid under high vacuum to remove residual solvent traces. Store the purified compound in a sealed, amber vial at -20°C, protected from moisture and light.

G A 1. Crude Mixture (Target + Isomers + Starting Material) B 2. TLC Optimization (Hexane:EtOAc Gradients) A->B C 3. Sample Loading (Dry Loading on Silica to prevent precipitation) B->C D 4. Flash Column Chromatography (Normal Phase Silica Gel, No Amines) C->D E 5. Fraction Collection & UV Detection (254 nm) D->E F 6. Concentration & Drying (Rotary Evaporation < 35°C) E->F G 7. Pure Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate F->G

Figure 2: Step-by-step workflow for the normal-phase chromatographic purification.

Troubleshooting Guide

  • Issue: The product peak is tailing severely.

    • Cause: While rare for this specific compound, tailing can occur if the silica gel is overly active or if the compound is overloaded.

    • Solution: Reduce the sample-to-silica ratio (aim for 1:50 or 1:100 for difficult separations). Do not add TEA.

  • Issue: Low recovery of the target compound.

    • Cause: On-column hydrolysis or reaction with impurities.

    • Solution: Ensure all solvents are anhydrous. Minimize the time the compound spends on the silica gel. If the crude mixture contains basic byproducts from the previous synthetic step, perform a mild aqueous acidic wash (e.g., 5% NaH2​PO4​ ) during the reaction workup before attempting chromatography.

  • Issue: Co-elution with a yellow impurity.

    • Cause: Often a regioisomer (e.g., 4,6-dichloro-5-nitropyridine derivative) which has a nearly identical dipole moment.

    • Solution: Switch to a shallower gradient (e.g., hold at 90:10 Hexane:EtOAc for longer) or evaluate an alternative solvent system such as Toluene:Acetone (95:5).

References

  • Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8 | CAS Substance Database. ChemRadar. Available at: [Link]

  • 2,4-Dichloro-5-nitropyridine | C5H2Cl2N2O2 | CID 12275765. PubChem. Available at:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of Substituted Nitropyridines

Executive Summary Substituted nitropyridines are highly versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and nonlinear optical materials. The precise structural elucidation of these compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted nitropyridines are highly versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and nonlinear optical materials. The precise structural elucidation of these compounds is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the unique electronic environment created by the strongly electron-withdrawing nitro group combined with the anisotropic pyridine ring presents distinct analytical challenges. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of substituted nitropyridines, detailing the mechanistic causality behind chemical shifts and optimized acquisition parameters.

Mechanistic Principles & Causality in Chemical Shifts

To accurately interpret the NMR spectra of nitropyridines, scientists must understand the fundamental electronic effects governing the chemical shifts:

  • Pyridine Ring Anisotropy: The electronegative pyridine nitrogen possesses a lone pair of electrons that creates a strong magnetic anisotropy. This inherently deshields the α-protons (H-2 and H-6), shifting them downfield (typically >8.5 ppm).

  • Nitro Group Electronics: The introduction of a nitro group (-NO₂) exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects. This drastically reduces electron density at the ortho and para positions relative to the nitro group, leading to significant downfield shifts in both ¹H and ¹³C spectra [1][1].

  • Steric Inhibition of Resonance: The theoretical deshielding effect is not always linear. For example, an ortho-alkyl substituent (such as a methyl group adjacent to the nitro group) can sterically force the -NO₂ group out of coplanarity with the pyridine ring. This conformational twist disrupts the π-conjugation (-M effect), thereby inhibiting the expected deshielding effect on adjacent nuclei [2][2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology functions as a self-validating system. Every acquisition must be internally referenced and cross-checked against solvent residuals.

Step 1: Sample Preparation
  • Mass Optimization: Weigh 5–10 mg of the nitropyridine compound for ¹H NMR. For ¹³C NMR, increase the mass to 20–50 mg [3][3]. Causality: The higher mass for ¹³C is dictated by the low natural abundance (~1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

  • Solvation: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS). This acts as the primary validation checkpoint to lock the 0.00 ppm reference.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning & Locking
  • Insert the sample into a high-resolution NMR spectrometer (≥ 400 MHz).

  • Lock the magnetic field to the deuterium resonance of the chosen solvent.

  • Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize signal transfer.

  • Shim the magnetic field (Z1–Z5 gradients) until the lock signal is maximized and the solvent peak is sharp.

Step 3: ¹H NMR Acquisition
  • Pulse Angle: Set to 30°–45°.

  • Relaxation Delay (d1): Set to 1–5 seconds.

  • Number of Scans (ns): Set to 16–64 depending on sample concentration [3][3].

  • Acquire the Free Induction Decay (FID).

Step 4: ¹³C NMR Acquisition
  • Pulse Angle: Set to 30°–45°.

  • Relaxation Delay (d1): Set to 2–5 seconds . Causality: Substituted nitropyridines contain quaternary carbons (e.g., the ipso-carbon attached to the -NO₂ group). Lacking attached protons, these carbons undergo inefficient dipole-dipole relaxation. A prolonged d1 is mandatory to prevent signal saturation and ensure these critical quaternary signals are detectable [4][4].

  • Number of Scans (ns): Set to ≥ 1024.

  • Enable broadband proton decoupling and acquire the FID.

Step 5: Processing & Self-Validation Checkpoint
  • Apply Fourier Transform (FT), followed by zero- and first-order phase correction and baseline correction.

  • Validation: Calibrate the chemical shift scale by setting the TMS peak strictly to 0.00 ppm. Cross-validate this by checking the residual solvent peak (e.g., CDCl₃ must appear at exactly 7.26 ppm for ¹H and 77.16 ppm for ¹³C). If discrepancies exist, recalibrate to prevent cascading assignment errors.

Quantitative Data Summaries

The following tables summarize the expected and reported chemical shifts for representative substituted nitropyridines, illustrating the profound impact of substituent placement.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5H-6Substituent Protons
3-Nitropyridine 19.46 (d)-8.53 (ddd)7.60 (dd)8.96 (dd)-
2-Methyl-5-nitropyridine 1-7.36 (d)8.37 (dd)-9.33 (d)2.71 (s, CH₃)
4-Chloro-2-methyl-3-nitropyridine 3---~7.5-8.0 (d)~8.0-8.5 (d)~2.5-3.0 (s, CH₃)

Table 2: ¹³C NMR Reported Signals (δ, ppm) in CDCl₃

CompoundAromatic Carbon SignalsAliphatic/Substituent Signals
3-Nitropyridine 1123.7, 130.9, 144.1, 144.9, 154.7-
2-Methyl-5-nitropyridine 1123.3, 131.2, 142.4, 144.6, 165.424.8 (CH₃)

(Note: When 1D ¹³C NMR is insufficient due to overlapping signals or unassigned quaternary carbons, 2D NMR techniques such as HMBC and HMQC are strictly required for unequivocal assignment [4][4].)

Structural Elucidation Workflow

NMR_Workflow Sample Sample Preparation (5-50 mg in CDCl3/DMSO-d6) LockTune Lock, Tune & Match (Internal TMS Reference) Sample->LockTune H1_NMR ¹H NMR Acquisition (ns=16-64, d1=1-5s) LockTune->H1_NMR C13_NMR ¹³C NMR Acquisition (ns≥1024, d1=2-5s, 1H-decoupled) LockTune->C13_NMR Validation Self-Validation (Check Residual Solvent & TMS) H1_NMR->Validation C13_NMR->Validation DataProc Data Processing (Fourier Transform, Phase & Baseline Correct) Validation->DataProc Elucidation Structural Elucidation (Assign Shifts & J-Couplings) DataProc->Elucidation

Workflow for the NMR characterization of substituted nitropyridines.

References

  • Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides.PubMed / NIH.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Electronic Supplementary Material for Organic & Biomolecular Chemistry.RSC (Royal Society of Chemistry).
  • Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-methyl-3-nitropyridine: A Compar

Sources

Application

Application Note: Elucidating the Fragmentation Patterns of Dichloronitropyridines by Mass Spectrometry

Introduction: The Analytical Imperative for Dichloronitropyridines Dichloronitropyridines are a class of halogenated nitroaromatic heterocyclic compounds that serve as critical building blocks in organic synthesis. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Dichloronitropyridines

Dichloronitropyridines are a class of halogenated nitroaromatic heterocyclic compounds that serve as critical building blocks in organic synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where they function as key intermediates in the development of novel therapeutic agents.[1][2] The precise arrangement of chloro and nitro substituents on the pyridine ring dictates the molecule's reactivity and, ultimately, the structure of the final active pharmaceutical ingredient (API). Consequently, the unambiguous structural confirmation and purity assessment of dichloronitropyridine isomers are paramount for ensuring the safety, efficacy, and quality of drug products.

Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose. It provides not only the molecular weight but also a distinct fragmentation "fingerprint" that is invaluable for structural elucidation and isomer differentiation.[3][4] This application note provides a detailed guide to the principles of dichloronitropyridine fragmentation, offers comprehensive protocols for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and explains the logic behind interpreting the resulting spectral data.

Foundational Principles of Dichloronitropyridine Fragmentation

The fragmentation of dichloronitropyridines in a mass spectrometer is a predictable, energy-driven process governed by the inherent chemical properties of the molecule. The electron-deficient pyridine ring, combined with the strong electron-withdrawing nature of the nitro group and the electronegative chlorine atoms, creates a system prone to specific bond cleavages upon ionization.[1]

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique is the first critical decision in the analytical workflow and fundamentally determines the nature of the mass spectrum obtained.

  • Electron Ionization (EI): Utilized in GC-MS, EI is a high-energy ("hard") ionization technique that bombards the analyte with 70 eV electrons.[2][3] This process imparts significant internal energy to the newly formed molecular ion (M⁺˙), causing extensive and reproducible fragmentation. While this may sometimes lead to a weak or absent molecular ion peak for unstable compounds, the rich fragmentation pattern is highly characteristic and serves as a robust fingerprint for library matching and structural confirmation.[3][4]

  • Electrospray Ionization (ESI): Commonly paired with LC-MS, ESI is a "soft" ionization technique that generates ions by applying a high voltage to a liquid sample.[2][5] It typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation.[5] This makes ESI ideal for unequivocally determining the molecular weight of the parent compound, which is especially useful for less volatile or thermally labile derivatives that are not amenable to GC analysis.[2]

The Chlorine Isotope Signature: A Definitive Marker

A hallmark of chlorine-containing compounds is their characteristic isotopic pattern. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This gives rise to a predictable pattern in the mass spectrum for any chlorine-containing ion.

  • One Chlorine Atom: An ion will exhibit two peaks, one at its mass (M) and another at M+2, with a relative intensity ratio of approximately 3:1.[1][6]

  • Two Chlorine Atoms: An ion will show three peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.[1]

This isotopic signature is a powerful diagnostic tool for confirming the number of chlorine atoms present in the molecular ion and its various fragments.

Predicted Fragmentation Pathways

Upon electron ionization, the dichloronitropyridine molecular ion (M⁺˙) is formed. This high-energy radical cation rapidly undergoes a series of fragmentation reactions to yield more stable ions. The primary fragmentation pathways are driven by the loss of the most labile substituents and subsequent ring fissions.

Common Fragmentation Events:

  • Loss of Nitro Group (NO₂): A common initial fragmentation is the cleavage of the C-NO₂ bond, resulting in the loss of a neutral NO₂ radical (46 Da).

  • Loss of Nitric Oxide (NO): The molecular ion can lose a neutral NO radical (30 Da), often followed by the loss of a carbonyl group (CO). This is a characteristic pathway for nitroaromatic compounds.[4][7]

  • Loss of Chlorine (Cl): Elimination of a chlorine radical (35 or 37 Da) is a frequent event.

  • Pyridine Ring Cleavage: Subsequent to initial losses, the heterocyclic ring can cleave, often by losing molecules like hydrogen cyanide (HCN).

The relative abundance of these fragments is heavily influenced by the substitution pattern on the pyridine ring, as the position of the substituents affects the stability of the resulting fragment ions.[1]

Diagram: Predicted EI Fragmentation of 2,6-Dichloro-3-nitropyridine

G M C₅H₂Cl₂N₂O₂⁺˙ m/z 192/194/196 F1 [M - NO₂]⁺ C₅H₂Cl₂N⁺ m/z 146/148/150 M->F1 - NO₂ (46) F2 [M - Cl]⁺ C₅H₂ClN₂O₂⁺˙ m/z 157/159 M->F2 - Cl (35) F3 [M - NO]⁺ C₅H₂Cl₂NO⁺˙ m/z 162/164/166 M->F3 - NO (30) F4 [F1 - Cl]⁺ C₅H₂ClN⁺ m/z 111/113 F1->F4 - Cl (35) F5 [F1 - HCN]⁺ C₄HCl₂⁺ m/z 119/121/123 F1->F5 - HCN (27) F6 [F3 - CO]⁺ C₄H₂Cl₂N⁺˙ m/z 135/137/139 F3->F6 - CO (28) G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Structural Confirmation Prep Dissolve Sample (e.g., in ACN/H₂O or EtOAc) LCMS LC-MS Analysis (Soft Ionization - ESI) Prep->LCMS GCMS GC-MS Analysis (Hard Ionization - EI) Prep->GCMS MW Determine Molecular Weight (from [M+H]⁺) LCMS->MW FP Analyze Fragmentation Pattern (from EI Spectrum) GCMS->FP IP Confirm Chlorine Content (from Isotopic Pattern) GCMS->IP Confirm Elucidate Isomer Structure MW->Confirm FP->Confirm IP->Confirm

Caption: General workflow for mass spectrometry analysis of dichloronitropyridines.

Conclusion

The mass spectrometric analysis of dichloronitropyridines is a powerful and essential tool for researchers in the chemical and pharmaceutical sciences. A thorough understanding of the fundamental fragmentation pathways, particularly the characteristic losses of nitro and chloro substituents, is crucial for accurate structural elucidation. Electron Ionization (EI) provides detailed structural fingerprints ideal for isomer differentiation, while Electrospray Ionization (ESI) offers a straightforward confirmation of molecular weight. By selecting the appropriate chromatographic and mass spectrometric conditions, and by systematically interpreting the resulting data—with special attention to the definitive chlorine isotopic patterns—scientists can confidently characterize these vital chemical intermediates.

References

  • BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • BenchChem. (2026). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Yamaguchi, H., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 845(1), 95-103. [Link]

  • Stach, J., & Schmidt, T. C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Gronneberg, T. O., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Stach, J., & Schmidt, T. C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Zencir, S., et al. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate.
  • PubChem. (n.d.). 2,6-Dichloro-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. [Link]

  • BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-methyl-3-nitropyridine: A Comparative Guide.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Krol, M., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • All 'Bout Chemistry. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]

  • Wang, W., et al. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. MDPI. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]

  • BenchChem. (2025). Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide.
  • Glasnov, T., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Agilent. (n.d.). GC AND GC/MS.
  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. [Link]

  • BenchChem. (2025). Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 3-Ethyl-4-nitropyridine 1-oxide by HPLC and GC-MS.
  • Horie, M., et al. (2013). Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry. PubMed. [Link]

  • Georgiev, M. I., et al. (2021). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PMC. [Link]

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Method

The Strategic Role of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate in the Synthesis of ALK5 Inhibitors

Introduction: Targeting ALK5 in Disease Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase that is a critical mediator in the TGF-β...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting ALK5 in Disease

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase that is a critical mediator in the TGF-β signaling pathway.[1] This pathway is fundamental in regulating a multitude of cellular processes, including growth, differentiation, apoptosis, and immune responses. However, the dysregulation of TGF-β signaling is a key factor in the progression of several diseases, most notably cancer and fibrosis.[1][2][3][4] In advanced cancers, TGF-β can promote tumor progression, invasion, and metastasis.[5] Similarly, in fibrotic diseases such as idiopathic pulmonary fibrosis and liver cirrhosis, aberrant TGF-β signaling leads to excessive deposition of extracellular matrix, resulting in tissue scarring and organ failure.[2]

The central role of ALK5 in these pathological processes makes it a highly attractive therapeutic target.[5][6] Small molecule inhibitors that selectively block the kinase activity of ALK5 can disrupt the downstream signaling cascade, thereby mitigating the detrimental effects of excessive TGF-β signaling.[5] This has spurred significant research and development efforts to identify and synthesize novel and potent ALK5 inhibitors.

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate: A Privileged Scaffold

A key starting material that has proven to be exceptionally valuable in the synthesis of a diverse range of ALK5 inhibitors is Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. The utility of this molecule stems from its distinct chemical features:

  • Two Reactive Chlorine Atoms: The chlorine atoms at the C2 and C4 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]

  • Electron-Withdrawing Nitro Group: The nitro group at the C5 position, along with the pyridine nitrogen, strongly activates the ring towards nucleophilic attack, enhancing the reactivity of the chloro substituents.[1]

  • Differential Reactivity: The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for sequential and regioselective introduction of different nucleophiles.[1]

  • Versatile Carboxylate Group: The methyl carboxylate at the C3 position provides a handle for further chemical modifications, such as amide bond formation.

This combination of features allows for the systematic and controlled construction of complex molecular architectures, making it an ideal starting point for building libraries of potential ALK5 inhibitors.

The TGF-β/ALK5 Signaling Pathway and Point of Inhibition

To appreciate the therapeutic strategy, it is essential to understand the canonical TGF-β/ALK5 signaling pathway. The diagram below illustrates the key steps and the specific point of intervention by ALK5 inhibitors.

TGF_beta_pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand TBRII TGF-β Type II Receptor (TβRII) TGFb->TBRII Binds ALK5_inactive ALK5 (TβRI) (Inactive) TBRII->ALK5_inactive Recruits Receptor_Complex Active Receptor Complex ALK5_active ALK5 (TβRI) (Active) Receptor_Complex->ALK5_active Phosphorylates & Activates SMAD23_inactive SMAD2/3 (Inactive) ALK5_active->SMAD23_inactive Phosphorylates SMAD23_active p-SMAD2/3 (Active) SMAD23_inactive->SMAD23_active SMAD_complex SMAD Complex SMAD23_active->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Target Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Gene_Transcription Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5_active Inhibits Kinase Activity

Caption: The TGF-β/ALK5 signaling pathway and its inhibition.

Upon binding of the TGF-β ligand, the type II receptor (TβRII) recruits and phosphorylates ALK5.[3][7] This activation of ALK5 initiates a downstream cascade by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3][7] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in processes like fibrosis and epithelial-mesenchymal transition (EMT).[3][7] ALK5 inhibitors work by competitively binding to the ATP-binding site of ALK5, preventing the phosphorylation of SMAD2 and SMAD3 and thereby halting the signaling cascade.[5][8]

Synthetic Workflow for a Representative ALK5 Inhibitor

The following generalized workflow illustrates the strategic use of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate in a multi-step synthesis of a potent ALK5 inhibitor. This process leverages sequential nucleophilic aromatic substitutions, nitro group reduction, and amide coupling.

Synthetic_Workflow Start Methyl 2,4-dichloro-5- nitropyridine-3-carboxylate Step1 Step 1: Regioselective SNAr (Amine 1 at C4) Start->Step1 Intermediate1 4-Amino-2-chloro-5-nitro -pyridine Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Arylboronic Acid at C2) Intermediate1->Step2 Intermediate2 4-Amino-2-aryl-5-nitro -pyridine Intermediate Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 Intermediate3 3,4-Diamino-2-aryl -pyridine Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling (Carboxylic Acid) Intermediate3->Step4 FinalProduct Final ALK5 Inhibitor Step4->FinalProduct

Sources

Application

Suzuki and Stille coupling reactions with chloropyridine derivatives

An in-depth guide to the functionalization of chloropyridines via palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. The Challenge of Chloropyridine Functionalization Chloropyridines are privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the functionalization of chloropyridines via palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.

The Challenge of Chloropyridine Functionalization

Chloropyridines are privileged scaffolds in medicinal chemistry and agrochemicals. However, their functionalization presents two distinct thermodynamic and kinetic hurdles compared to their bromo- or iodo-counterparts:

  • C–Cl Bond Strength: The carbon-chlorine bond dissociation energy is significantly higher than that of C–Br or C–I bonds, making the initial oxidative addition to the palladium(0) catalyst the rate-determining step[1].

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the electrophilic Pd(II) intermediate, forming stable, unproductive complexes that sequester the catalyst and halt the reaction cycle[2],[3].

To overcome these barriers, the choice of catalytic system—specifically the ligand—is paramount. Bulky, electron-rich ligands are required to accelerate oxidative addition while providing enough steric shielding to prevent the pyridine nitrogen from coordinating to the metal center.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Chloropyridine PdII R-Pd(II)-Cl(L_n) Intermediate OxAdd->PdII Poison Catalyst Poisoning (Pyridine N-Coordination) PdII->Poison Competing Pathway Trans Transmetalation (Boron/Tin) PdII->Trans + Nucleophile RedElim Reductive Elimination Product Release Trans->RedElim RedElim->Pd0 - Product

Caption: Pd-catalyzed cycle highlighting the oxidative addition bottleneck and N-coordination poisoning.

Suzuki-Miyaura Coupling of Chloropyridines

The Suzuki-Miyaura coupling is generally the first-line approach due to the low toxicity, high stability, and broad commercial availability of boronic acids. While traditional catalysts like Pd(PPh3​)4​ can achieve moderate yields with activated 2- and 4-chloropyridines[4], they often fail with deactivated 3-chloropyridines or sterically hindered substrates.

Modern protocols rely on Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr[2]. These ligands promote the formation of a highly active monoligated Pd(0) species.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts for the Suzuki coupling of challenging chloropyridine derivatives (e.g., 2-chloropyridine-3-boronic acid with arylboronic acids)[2].

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh3​)4​ PPh3​ K2​CO3​ 1,4-Dioxane / H2​O 10060–75
XPhos Pd G3XPhos K3​PO4​ THF or Toluene80–100>90
SPhos Pd G3SPhos K3​PO4​ 1,4-Dioxane100>90
PEPPSI-IPrIPr K2​CO3​ t-BuOH80>95
Protocol 1: Highly Active Suzuki Coupling using XPhos Pd G3

Causality Focus: We utilize a G3 precatalyst because it rapidly generates the active monoligated Pd(0) species under mild basic conditions, avoiding the need for harsh reduction steps that can prematurely degrade the catalyst into inactive palladium black. Water is explicitly added to solubilize the inorganic base, which is required to form the reactive boronate complex during transmetalation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (1–2 mol%). Note: Weighing in a glovebox is recommended for optimal reproducibility, though the G3 precatalyst is relatively air-stable.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M relative to substrate) and degassed H2​O (10% v/v relative to Dioxane) via syringe. Causality: Rigorous degassing prevents the rapid oxidation of the electron-rich XPhos ligand.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring for 2–8 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS.

    • Validation Check: If the reaction stalls and a fine black precipitate (Pd black) is observed, the catalyst has decomposed. This indicates either insufficient degassing or that the transmetalation step is too slow (consider switching to a more soluble base like Cs2​CO3​ ).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Stille Coupling of Chloropyridines

While Suzuki coupling is preferred for its green profile, the Stille coupling is indispensable when dealing with highly complex, base-sensitive heterocyclic systems where Suzuki conditions lead to protodeboronation or side reactions,[5]. Organostannanes are completely insensitive to moisture and do not require a base for transmetalation.

For chloropyridines, the breakthrough catalyst is Pd(P(t-Bu)3​)2​ (Fu's Catalyst). The extreme steric bulk of the tri-tert-butylphosphine ligand forces the complex to exist as a highly reactive 12-electron monoligated Pd(0) species, which readily inserts into unactivated C–Cl bonds even at mild temperatures[6].

Quantitative Data: Stille Coupling Performance

Typical yields for the cross-coupling of chloropyridines with organostannanes utilizing Pd(P(t-Bu)3​)2​ [6].

SubstrateOrganostannaneCatalystTemp (°C)Typical Yield (%)
3-Chloropyridine PhSnBu3​ Pd(P(t-Bu)3​)2​ 8085–90
2-Chloropyridine VinylSnBu3​ Pd(P(t-Bu)3​)2​ 8080–85
Protocol 2: Base-Free Stille Coupling with KF Workup

Causality Focus: Stille reactions generate toxic trialkyltin halides ( R3​SnX ) that are highly lipophilic and notoriously difficult to separate from the product via standard chromatography. This protocol incorporates a Potassium Fluoride (KF) workup. The fluoride ion has a high affinity for tin, converting soluble R3​SnX into insoluble polymeric R3​SnF , which can be easily filtered away.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge an oven-dried vial with the chloropyridine (1.0 equiv) and Pd(P(t-Bu)3​)2​ (2–5 mol%).

  • Reagent Addition: Seal the vial, remove it from the glovebox, and add degassed anhydrous 1,4-Dioxane (0.2 M). Add the organostannane (1.1 equiv) via microsyringe.

  • Reaction: Stir the mixture at 80 °C for 12–24 hours.

  • Self-Validation & Monitoring: Monitor by TLC or GC-MS.

  • KF Workup (Critical Step): Once complete, cool the reaction to room temperature. Add a 10% w/w aqueous solution of KF (approx. 5 mL per mmol of stannane) and stir vigorously for 30–60 minutes.

    • Validation Check: A thick white precipitate ( Bu3​SnF ) must form. If the organic layer is concentrated and crude 1H NMR still shows multiplet peaks between 0.8–1.5 ppm with characteristic 117Sn/119Sn satellites, the tin removal is incomplete. Repeat the KF wash.

  • Purification: Filter the biphasic mixture through a pad of Celite to remove the tin fluoride polymer. Separate the organic layer, dry over MgSO4​ , concentrate, and purify via chromatography.

Workflow Decision Logic

Selecting the optimal methodology requires balancing substrate stability, reagent availability, and toxicity profiles. Use the following logic tree to determine the best approach for your specific chloropyridine derivative.

DecisionTree Start Chloropyridine Cross-Coupling BaseSens Are substrates highly base-sensitive? Start->BaseSens Stille Stille Coupling (Pd/P(t-Bu)3, Mild) BaseSens->Stille Yes BoronAvail Is the boronic acid commercially available? BaseSens->BoronAvail No Suzuki Suzuki Coupling (Buchwald Ligands/NHC) BoronAvail->Suzuki Yes StilleAlt Stille Coupling (Synthesize Stannane) BoronAvail->StilleAlt No

Caption: Decision logic for selecting between Suzuki and Stille coupling for chloropyridines.

References

  • Littke, A. F., & Fu, G. C. "Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides." Journal of the American Chemical Society. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. "THE STILLE REACTION, 38 YEARS LATER." CORE. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate . This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate . This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yielding protocols for functionalized nitropyridine derivatives.

By understanding the mechanistic causality behind each experimental variable, you can effectively troubleshoot incomplete conversions, manage hazardous reagents like phosphorus oxychloride ( POCl3​ ), and optimize your esterification yields.

Synthesis Workflow & Mechanistic Pathway

The synthesis typically involves the chlorination of a dihydroxy/oxo-nitropyridine precursor followed by (or concurrent with) esterification. The use of POCl3​ acts as both the chlorinating agent and the activator for the carboxylic acid moiety[1][2].

SynthesisWorkflow A Precursor (2,4-Dihydroxy-5-nitropyridine-3-carboxylic acid) B Chlorination & Activation (POCl3, DMF cat., 50-100°C) A->B Step 1: Vilsmeier-Haack type activation C Intermediate (2,4-Dichloro-5-nitropyridine-3-carbonyl chloride) B->C Chloride substitution D Esterification (Methanol, 0°C to RT) C->D Step 2: Methanolysis E Target Product (Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate) D->E Isolation & Workup

Workflow for the chlorination and esterification of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

Step-by-Step Experimental Methodology

This protocol represents a self-validating system where in-process controls (e.g., gas chromatography or HPLC tracking) dictate phase transitions.

Step 1: Chlorination and Acid Activation

  • Charge Reactor: In a dry, multi-necked flask equipped with a reflux condenser and thermometer, charge the starting nitropyridine-3-carboxylic acid derivative (1.0 equiv).

  • Reagent Addition: Slowly add POCl3​ (approx. 4.0–5.0 equiv) at room temperature[1].

  • Catalyst Addition: Add catalytic N,N-dimethylformamide (DMF) (0.1 equiv). Causality: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of tautomeric hydroxyl groups to chlorides.

  • Heating: Gradually raise the temperature to 80–90 °C. Monitor the reaction via HPLC. The reaction is typically complete when the precursor peak is <2%[3].

  • Concentration: Distill off excess POCl3​ under reduced pressure until a thick residue or solid precipitates[3]. Crucial: Do not bake the residue to dryness to avoid thermal decomposition.

Step 2: Esterification and Workup

  • Methanol Quench: Cool the residue to 0 °C. Slowly add anhydrous methanol (10 vol) dropwise. Causality: The intermediate acid chloride reacts exothermically with methanol to form the methyl ester.

  • Neutralization: Carefully pour the mixture into ice water and neutralize with saturated aqueous NaHCO3​ to pH 7.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or dichloroethane[3].

  • Purification: Treat the organic layer with activated carbon (if highly colored), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product[3]. Recrystallize if necessary.

Optimization of Reaction Conditions

The following table summarizes the quantitative data for optimizing the chlorination step, demonstrating the delicate balance between conversion rate and impurity generation.

Condition Set POCl3​ EquivalentsCatalyst (DMF)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurities
A (Baseline) 2.5None100126545Monochloro intermediates
B (Catalyzed) 3.00.1 eq8069278Traces of hydrolysis product
C (Optimized) 4.50.1 eq854>9885Minimal
D (Excess) 8.00.5 eq1102>9960Tarry degradation products

Data Interpretation: Condition C provides the optimal balance. Sufficient POCl3​ ensures complete dichloro-substitution, while catalytic DMF lowers the required activation energy, allowing a lower reaction temperature (85 °C) which prevents thermal degradation.

Troubleshooting & FAQs

Q1: Why am I observing incomplete chlorination (monochloro intermediates) in my HPLC trace? A: Incomplete chlorination usually stems from insufficient activation of the tautomeric pyridinol/pyridone oxygen.

  • Solution: Ensure you are adding a catalytic amount of DMF. The Vilsmeier-Haack intermediate formed by DMF and POCl3​ is a far superior leaving group/activator compared to POCl3​ alone. Additionally, verify that your POCl3​ is fresh; degraded POCl3​ (due to moisture exposure) will lack the necessary electrophilicity.

Q2: During the concentration of POCl3​ , my product turns into a black, intractable tar. How can I prevent this? A: This is a classic sign of thermal degradation of the electron-deficient nitropyridine ring.

  • Solution: Do not exceed 90 °C during the reaction. When removing excess POCl3​ , use a high-vacuum setup to keep the bath temperature below 50 °C. Stop the distillation as soon as a slurry forms; do not evaporate to absolute dryness[3].

Q3: The esterification step yields a high percentage of the free carboxylic acid instead of the methyl ester. What is going wrong? A: The acid chloride intermediate is highly sensitive to moisture. If water is present during the quench, hydrolysis outcompetes methanolysis.

  • Solution: Ensure the methanol used for the quench is strictly anhydrous. Furthermore, the environment must be kept dry until the methanolysis is complete. Only introduce water after the esterification is confirmed via TLC/HPLC.

Q4: How do I safely handle the aqueous quench of the reaction mixture? A: Unreacted POCl3​ and the acid chloride react violently with water, releasing HCl gas and heat.

  • Solution: Always remove as much POCl3​ as possible via vacuum distillation first[3]. For the remaining residue, dilute with a non-reactive solvent (like DCM) and add it dropwise to a large volume of vigorously stirred ice water, maintaining the internal temperature below 15 °C.

References

  • ACS Publications. "Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707." Accessed April 2026. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Dichloronitropyridines

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of dichloronitropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of dichloronitropyridines (e.g., 2,6-dichloro-3-nitropyridine). These compounds are critical building blocks for advanced active pharmaceutical ingredients (APIs), including KV7 channel openers and complex macrocycles, but their synthesis is notoriously prone to impurity formation.

Below, we dissect the mechanistic causality of common side reactions, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Insights & Causality

To control the impurity profile during the nitration of dichloropyridines, one must understand the competing electronic effects governing the pyridine ring.

1. The Electrophilic Aromatic Substitution (EAS) Bottleneck: Pyridine is inherently electron-deficient, making EAS reactions exceptionally slow. The addition of two chlorine atoms at the 2,6-positions exerts a profound inductive electron-withdrawing effect, further deactivating the ring. However, because the pKa​ of protonated 2,6-dichloropyridine is extremely low ( −2.86 ), the molecule resists complete protonation even in strongly acidic media. This allows the nitration to uniquely proceed on the neutral free base rather than the highly deactivated pyridinium cation. The ortho/para-directing nature of the chlorine atoms selectively routes the incoming nitronium ion ( NO2+​ ) to the 3-position.

2. The Nucleophilic Aromatic Substitution ( SN​Ar ) Vulnerability: Once the nitro group is successfully installed, the electronic landscape of the molecule flips. The newly formed 2,6-dichloro-3-nitropyridine is highly activated toward SN​Ar . The chlorine at the 2-position is flanked by the electron-withdrawing pyridine nitrogen and the ortho-nitro group, making it a prime target for nucleophilic attack by water or hydroxide ions during aqueous workup[1]. Understanding this dichotomy—forcing an electrophile onto a deactivated ring, only to create a product hyper-sensitive to nucleophiles—is the key to mastering this synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis of the crude product shows a significant mass shift of -18.5 Da [M - Cl + OH]. What is this side product and how do I prevent it? A1: You are observing a hydrolysis side product , specifically 6-chloro-3-nitropyridin-2-ol (or its tautomer). As explained above, the 2-chloro position is highly susceptible to SN​Ar [1]. If the strongly acidic reaction mixture is quenched in water without strict thermodynamic control, the exothermic heat of dilution violently raises the localized temperature. This thermal energy allows water molecules to act as nucleophiles, displacing the chloride ion.

  • Resolution: Quench the reaction mixture by pouring it slowly over a large excess of crushed ice under vigorous stirring. The internal temperature must be continuously monitored and maintained strictly below 0 °C.

Q2: I am detecting a higher molecular weight impurity (+45 Da) corresponding to a dinitro species. How do I suppress over-nitration? A2: This is 2,6-dichloro-3,5-dinitropyridine [2]. The 5-position is also activated by the directing effects of the chlorine atoms. Over-nitration is driven by two factors: an excessive molar ratio of nitric acid or prolonged exposure to temperatures exceeding 100 °C.

  • Resolution: Limit the HNO3​ equivalents to a strict 1.5:1 to 2.0:1 ratio relative to the starting material. To maintain reaction kinetics with less nitric acid, utilize oleum (10–65% fuming sulfuric acid) as the solvent. The free SO3​ in oleum drives the equilibrium to generate a high, localized concentration of the nitronium ion ( NO2+​ ) without requiring excess HNO3​ .

Q3: My NMR shows isomeric impurities (e.g., 2,5-dichloro-3-nitropyridine) that are difficult to separate via crystallization. Where do these originate? A3: Isomeric side products almost exclusively originate from the starting material, not from a loss of regioselectivity during the reaction. Commercially sourced 2,6-dichloropyridine is often a byproduct of 2-chloropyridine manufacturing and frequently contains 2,3-, 2,4-, or 2,5-dichloropyridine impurities. These isomers nitrate readily alongside your target.

  • Resolution: Ensure your starting 2,6-dichloropyridine has a verified purity of >98% (ideally >99% for pharmaceutical applications) prior to initiating the reaction.

Part 3: Quantitative Data & Impurity Profiling

The following table summarizes the primary side products encountered during the synthesis of 2,6-dichloro-3-nitropyridine, their analytical signatures, and targeted mitigation strategies.

Side Product / ImpurityMechanism of FormationMass Shift (LC-MS)Primary CauseMitigation Strategy
6-Chloro-3-nitropyridin-2-ol SN​Ar (Hydrolysis)-18.5 DaExothermic aqueous quench allowing water to displace Cl.Quench over crushed ice; strictly maintain internal temp < 0 °C.
2,6-Dichloro-3,5-dinitropyridine Over-EAS (Nitration)+45.0 DaExcess HNO3​ equivalents or reaction temp > 100 °C.Limit HNO3​ to 1.5 eq; use oleum to boost NO2+​ generation.
2,5-Dichloro-3-nitropyridine Starting Material Impurity+0.0 DaUse of low-grade 2,6-dichloropyridine containing isomers.Pre-purify starting material to >98% purity via distillation.
Unreacted 2,6-Dichloropyridine Incomplete EAS-45.0 DaInsufficient nitronium ion concentration; deactivated ring.Utilize 20-30% oleum; ensure anhydrous conditions.

Part 4: Diagnostic Workflow

Use the following diagnostic flowchart to rapidly identify and resolve side-product formation based on your crude analytical data.

TroubleshootingWorkflow Start Crude Dichloronitropyridine LC-MS / GC-MS Analysis Check1 Identify Impurity Mass Shift Start->Check1 Hydrolysis Mass:[M - Cl + OH] Hydrolysis (Pyridinol) Check1->Hydrolysis -18.5 Da OverNitration Mass: [M + NO2] Over-nitration (Dinitro) Check1->OverNitration +45 Da Isomers Mass: [M] Regioisomers Check1->Isomers +0 Da Unreacted Mass: [M - NO2] Unreacted Starting Material Check1->Unreacted -45 Da Sol1 Quench over ice < 0°C Avoid prolonged aqueous exposure Hydrolysis->Sol1 Sol2 Reduce HNO3 equivalents Control heating < 100°C OverNitration->Sol2 Sol3 Use >98% pure starting material Pre-purify 2,6-dichloropyridine Isomers->Sol3 Sol4 Use Oleum (10-65% SO3) Optimize reaction time Unreacted->Sol4

Caption: Diagnostic workflow for identifying and mitigating side products in dichloronitropyridine synthesis.

Part 5: Self-Validating Experimental Protocol

This optimized protocol leverages oleum to minimize nitric acid equivalents, thereby suppressing over-nitration while maximizing conversion. In-process controls (IPCs) are embedded to ensure the system is self-validating.

Reagents:

  • 2,6-Dichloropyridine (Purity >98%): 1.0 equivalent (e.g., 100 g, 0.67 mol)

  • Fuming Nitric Acid (>95% HNO3​ ): 1.5 equivalents (e.g., 63 g, 1.0 mol)

  • Oleum (20% SO3​ ): 3.0 volume equivalents relative to HNO3​ (e.g., 190 mL)

Step-by-Step Methodology:

  • Acid Mixture Preparation (IPC 1): In a thoroughly dried, multi-neck flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser, carefully charge the 20% oleum. Chill the flask to 0 °C. Slowly add the fuming nitric acid dropwise.

    • Validation Check: The mixture should emit faint white fumes, confirming the active presence of SO3​ driving the formation of the nitronium ion.

  • Substrate Addition: Introduce the 2,6-dichloropyridine portion-wise over 30 minutes, maintaining the internal temperature below 20 °C to prevent premature, uncontrolled exotherms.

  • Thermal Activation: Gradually heat the reaction mixture to 85–90 °C. Maintain this temperature for 4 to 6 hours.

  • In-Process Conversion Check (IPC 2): After 4 hours, withdraw a 0.1 mL aliquot. Quench it in 1 mL of ice water, extract with 1 mL of ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2) or rapid LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (-45 Da relative to product) is <2% by area. If incomplete, continue heating for 2 hours. Do not exceed 100 °C to avoid dinitro formation[2].

  • Cryogenic Quench (Critical Step): Once conversion is verified, cool the reaction mixture to room temperature. Prepare a large secondary vessel containing 1.5 kg of crushed ice. Slowly pour the acidic reaction mixture over the ice under vigorous mechanical stirring.

    • Validation Check: The internal temperature of the quench vessel must not exceed 0 °C at any point to completely suppress SN​Ar hydrolysis[1].

  • Isolation: A pale yellow precipitate will form immediately. Filter the solid under vacuum and wash thoroughly with ice-cold water until the filtrate reaches a neutral pH (pH ~7).

  • Purification: Recrystallize the crude solid from hot hexanes or a hexanes/ethyl acetate mixture.

    • Validation Check: The final product should yield clear to light yellow crystals with a sharp melting point of 55–60 °C.

References
  • Source: Google Patents (US4310671A)
  • Chemical Reactivity Descriptors for Ambiphilic Reagents: Dual Descriptor, Local Hypersoftness, and Electrostatic Potential Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution ( SN​Ar ) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isomeric Byproducts in Nitropyridine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity and yield issues during the synthesis of nitropyridines. Direct nitration of py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity and yield issues during the synthesis of nitropyridines. Direct nitration of pyridine is notoriously difficult, often resulting in complex mixtures of isomeric byproducts and thermal degradation. Below, we dissect the mechanistic causes of these failures and provide self-validating, field-proven protocols to achieve absolute regiocontrol.

Section 1: The Core Challenge - Electronic Deactivation

Q: Why does direct nitration of pyridine yield so poorly (~15%) and produce a mixture of isomers?

A: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom[1]. Under standard electrophilic aromatic substitution (EAS) conditions using mixed acids (HNO₃/H₂SO₄), the pyridine nitrogen rapidly protonates to form a pyridinium ion[2]. This positive charge further withdraws electron density from the ring, heavily deactivating it toward electrophilic attack[2].

To force the reaction, chemists often resort to extreme temperatures (>300°C)[3]. Causality: These harsh thermal conditions strip away kinetic control, leading to non-specific electrophilic attacks. The result is a low yield of the thermodynamically favored 3-nitropyridine, contaminated with 2-nitro isomers, polynitrated byproducts, and oxidized ring fragments[4].

Quantitative Comparison of Nitration Strategies
Substrate / StrategyElectronic StatePrimary Nitration PositionTypical YieldRequired ConditionsIsomeric Byproducts
Pyridine (Direct) Highly Deactivated3-position (meta)~15%HNO₃/H₂SO₄, >300°C2-nitro, polynitrates
Pyridine N-Oxide Activated (Resonance)4-position (para)80–85%HNO₃/H₂SO₄, 65°C2-nitro (if batch)
Bakke Synthesis N-Nitropyridinium3-position (meta)>75%N₂O₅, NaHSO₃, 25°CNone

Section 2: Synthesizing 4-Nitropyridine (Avoiding 2-Nitro Byproducts)

Q: How can I selectively synthesize 4-nitropyridine without forming the 2-nitro or 3-nitro isomers?

A: You must bypass the pyridinium ion intermediate by utilizing a Pyridine N-oxide strategy[1]. The N-oxide group (N⁺–O⁻) donates electron density into the ring via resonance, highly activating the 2- (ortho) and 4- (para) positions[1].

However, batch nitration of pyridine N-oxide is highly exothermic. Causality: Poor heat transfer in traditional batch reactors creates localized "hot spots." This thermal runaway provides the activation energy for the nitronium ion to attack the sterically hindered 2-position, yielding the explosive 2-nitropyridine N-oxide byproduct[4]. Transitioning to a ensures rapid heat dissipation, locking in regioselectivity for the 4-nitro isomer[4].

G Pyr Pyridine (Deactivated) PyrNO Pyridine N-Oxide (Activated) Pyr->PyrNO Oxidation (m-CPBA) Direct 3-Nitropyridine (15% Yield, Harsh) Pyr->Direct HNO3/H2SO4 >300°C ParaNO 4-Nitropyridine N-Oxide (Major Product) PyrNO->ParaNO HNO3/H2SO4 Continuous Flow OrthoNO 2-Nitropyridine N-Oxide (Minor Byproduct) PyrNO->OrthoNO Batch Thermal Runaway Final 4-Nitropyridine (Target) ParaNO->Final Deoxygenation (PCl3)

Fig 1: Reaction pathways demonstrating how N-oxidation and continuous flow dictate regioselectivity.

Protocol: Continuous Flow Synthesis of 4-Nitropyridine

Validated for scale-up with zero 2-nitropyridine accumulation[4].

  • Pre-cooling: Prepare a nitrating mixture of fuming HNO₃ and concentrated H₂SO₄. Pre-cool both the nitrating mixture and a solution of pyridine N-oxide in H₂SO₄ to 0°C.

  • Continuous Flow Injection: Pump both streams into a continuous flow microreactor at a defined flow rate, maintaining the reactor temperature strictly at 65°C.

    • Causality: The microreactor's high surface-area-to-volume ratio ensures immediate heat dissipation. This prevents the thermal degradation and non-specific electrophilic attacks that generate the 2-nitropyridine N-oxide byproduct[4].

  • Continuous Extraction: Route the reactor effluent directly into an ice-water quench vessel with continuous dichloromethane (DCM) extraction.

  • Deoxygenation: Treat the isolated 4-nitropyridine N-oxide with Phosphorus Trichloride (PCl₃) in ethyl acetate at 70°C for 2 hours to strip the N-oxide, yielding pure 4-nitropyridine[4].

Section 3: Synthesizing 3-Nitropyridine Under Mild Conditions

Q: Direct nitration for 3-nitropyridine requires >300°C. Is there a milder, more selective method that prevents degradation?

A: Yes. The utilizes dinitrogen pentoxide (N₂O₅) and sodium bisulfite (NaHSO₃) to achieve 3-nitropyridine at room temperature[5].

Causality: Instead of forcing an electrophilic aromatic substitution on a deactivated ring, N₂O₅ reacts with pyridine to form an N-nitropyridinium nitrate intermediate[5]. The addition of aqueous bisulfite facilitates a nucleophilic attack, creating a dihydropyridine intermediate. This temporarily breaks the aromaticity of the ring, lowering the activation energy required for the nitro group to migrate via a [1,5] sigmatropic shift from the nitrogen to the 3-carbon[5]. Elimination of bisulfite rearomatizes the ring, yielding exclusively 3-nitropyridine without thermal degradation byproducts[6].

Bakke Pyr Pyridine NNitro N-Nitropyridinium Nitrate Pyr->NNitro N2O5 (Organic Solvent) Dihydro Dihydropyridine Intermediate NNitro->Dihydro NaHSO3 (aq) Nucleophilic Attack Shift [1,5] Sigmatropic Shift Dihydro->Shift Nitro Migration Final 3-Nitropyridine (>75% Yield) Shift->Final Rearomatization (- 2 HSO3-)

Fig 2: Logical workflow of the Bakke Synthesis bypassing electrophilic aromatic substitution.

Protocol: Bakke Synthesis of 3-Nitropyridine
  • Intermediate Formation: Dissolve pyridine in anhydrous dichloromethane (DCM) or nitromethane. Slowly add a stoichiometric equivalent of N₂O₅ at 0°C to form the N-nitropyridinium nitrate slurry[7].

  • Nucleophilic Attack: Pour the slurry directly into a 3:1 methanol/water solution containing an excess of sodium bisulfite (NaHSO₃)[7].

    • Causality: The bisulfite ion acts as a nucleophile, attacking the 2- or 4-position to form the critical dihydropyridine intermediate[7]. Without this step, the nitro group cannot migrate.

  • Rearomatization: Stir the mixture at room temperature for 12-24 hours. The [1,5] sigmatropic shift occurs spontaneously, followed by the elimination of two bisulfite ions to restore aromaticity[7]. Extract with DCM to isolate pure 3-nitropyridine[7].

Section 4: Advanced Regiocontrol for Functionalized Pyridines

Q: How do I nitrate highly functionalized pyridines (e.g., aminopyridines) while preventing oxidation and isomeric byproducts?

A: Unprotected electron-rich substituents, such as amino groups, are highly susceptible to oxidation by nitric acid, which destroys the starting material before nitration can occur.

To prevent this, you must mask the functional group or use halogen-directed strategies:

  • Protecting Group Strategy: Convert primary amines to acetamides (N-acetylation) prior to nitration. This protects the amine from oxidation while maintaining its ortho/para-directing influence on the ring, allowing for clean nitration at the 3-position using KNO₃ in H₂SO₄.

  • Halogen-Directed Nitration: If synthesizing complex diamines (e.g., 6-methyl-3-nitropyridine-2,4-diamine), start with a halogenated precursor like 2,4-dichloro-6-methylpyridine.

    • Causality: The highly electronegative chlorine atoms exert a strong ortho/para-directing effect, overriding the pyridine ring's natural deactivation. This forces the nitronium ion exclusively to the C3 position at 0–5°C, achieving >85% yield with minimal isomeric byproducts. The halogens can later be displaced via nucleophilic aromatic substitution (SNAr)[8].

References

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source: Journal of Chemical Research (2015) URL:[Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (1997) URL:[Link]

  • Nitropyridines: Synthesis and reactions Source: Pure and Applied Chemistry (2004) URL:[Link]

  • Synthesis and Functionalization of 3-Nitropyridines Source: Norwegian University of Science and Technology (1999) URL:[Link]

Sources

Optimization

Improving the regioselectivity of nucleophilic substitution on dichloronitropyridines

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Major Product: \nC4 Regioisomer (

Enhancing DOT Diagram Detail

I'm now augmenting the DOT graph's visual complexity. I'm focusing on incorporating more detailed nodes with specific explanations of mechanisms and reaction conditions, like ortho- and para-activation. I'm also adding nodes to describe solvent polarity, temperature ranges, and major versus minor product outcomes.

Expanding Visual Hierarchy

I've significantly expanded the visual hierarchy of the DOT diagram. Nodes now include specific reaction conditions, along with explanations of the underlying mechanisms driving regioselectivity, such as ortho- and para-activation and solvent effects, adding nodes to explain solvent polarity, temperature ranges, and major vs minor product outcomes.

Welcome to the Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals troubleshooting the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on dichloronitropyridine scaffolds.

Below, you will find mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to ensure high-fidelity regiocontrol in your syntheses.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2,4-dichloro-3-nitropyridine preferentially undergo substitution at the C4 position rather than C2? A: The regiochemical outcome is strictly governed by the relative stabilization of the Meisenheimer complex intermediate. While both the C2 and C4 positions are activated by the electron-withdrawing nitro group, the C4 position is para to the nitro group and ortho to the pyridine nitrogen. Attack at C4 allows the developing negative charge to be highly delocalized onto the strongly electron-withdrawing oxygen atoms of the nitro group without the steric hindrance present at the C2 position. In practice, reactions with primary amines in DMSO typically yield an 8.5:1.5 ratio favoring C4 over C2 [1.9].

Q2: I am using 2,6-dichloro-3-nitropyridine. How do I maximize substitution at the C2 position? A: For 2,6-dichloro-3-nitropyridine, the C2 position is ortho to the nitro group, while C6 is para. Kinetic preference strongly favors the C2 position due to the immediate inductive and resonance stabilization provided by the adjacent nitro group[1]. To maximize this kinetic preference, keep temperatures low (0 °C to ambient) and use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a moderately polar solvent like 1,4-dioxane or THF[2]. Elevated temperatures will increase the formation of the C6-substituted thermodynamic byproduct.

Q3: How does the position of the nitro group affect 2,5-dichloro-3-nitropyridine? A: In 2,5-dichloro-3-nitropyridine, the C2 position is ortho to the nitro group, while the C5 position is meta. SNAr overwhelmingly favors the C2 position. Computational studies confirm that the activation barrier for substitution at the C2 position is approximately 15 kJ/mol lower than at the C5 position due to direct charge delocalization onto the nitro group, yielding regioselectivity ratios up to 35:1[3].

Q4: My SNAr reaction yields a high percentage of bis-substituted byproducts. How can I arrest the reaction at mono-substitution? A: Bis-substitution occurs when the first nucleophilic attack does not sufficiently deactivate the ring against a second attack. To prevent this:

  • Stoichiometry: Strictly limit the nucleophile to 1.0 – 1.05 equivalents.

  • Temperature Control: The SNAr of the first chloride on a nitropyridine is highly exothermic. Conduct the addition at 0 °C and monitor closely before allowing it to warm.

  • Solvent Selection: Switch from highly polar aprotic solvents (like NMP or DMSO) to moderately polar solvents (like THF or DCM) to lower the overall reaction rate, allowing for better kinetic differentiation between the first and second substitution events.

Part 2: Workflow Visualization

SNAr_Workflow Start Identify Dichloronitropyridine Substrate Sub24 2,4-Dichloro-3-nitropyridine Start->Sub24 Sub26 2,6-Dichloro-3-nitropyridine Start->Sub26 Mech24 Para-Nitro Activation (Favors C4 Attack) Sub24->Mech24 Mech26 Ortho-Nitro Activation (Favors C2 Attack) Sub26->Mech26 Cond24 Polar Aprotic Solvent (DMSO/NMP) Temp: 20°C - 90°C Mech24->Cond24 Cond26 Moderate Polarity (1,4-Dioxane/THF) Temp: 0°C - 25°C + DIEA Mech26->Cond26 Prod24 Major: C4-Substituted Minor: C2-Substituted Cond24->Prod24 Prod26 Major: C2-Substituted Minor: C6-Substituted Cond26->Prod26

Workflow for predicting and optimizing regioselectivity in SNAr of dichloronitropyridines.

Part 3: Quantitative Regioselectivity Data

The following table summarizes expected regiochemical outcomes based on substrate geometry and reaction conditions to help you benchmark your analytical (LC-UV/MS) results.

SubstrateNucleophileSolvent / BaseTemperatureMajor RegioisomerRatio (Major:Minor)
2,4-Dichloro-3-nitropyridine Primary AminesDMSO / EDIPA20 °CC4-substituted~ 8.5 : 1.5[4]
2,4-Dichloro-3-nitropyridine Aqueous NH₃NMP / Sealed91 °CC4-substituted> 95 : 5[5]
2,6-Dichloro-3-nitropyridine Arylamines1,4-Dioxane / DIEARefluxC2-substituted> 90 : 10[2]
2,5-Dichloro-3-nitropyridine HydrazineEtOH / None0 °C to RTC2-substituted10:1 to 35:1[3]

Part 4: Validated Experimental Protocols

Protocol A: C4-Selective Amination of 2,4-Dichloro-3-nitropyridine

This protocol leverages thermodynamic control and differential solubility to isolate the C4-isomer[5].

  • Preparation: Charge a pressure-rated reaction vessel with 2,4-dichloro-3-nitropyridine (1.0 equiv).

  • Reagent Addition: Add an aqueous ammonia solution (25% w/w, excess) directly to the vessel.

    • Causality: Aqueous ammonia acts as both the nucleophile and the base. The highly polar aqueous environment stabilizes the polar transition state of the SNAr reaction, accelerating the displacement at the highly activated C4 position.

  • Heating: Seal the vessel and heat the mixture to 91 °C for 7 hours. (Note: Internal pressure will rise to approximately 4000 mbar).

  • Isolation: Cool the reaction mixture to ambient temperature. The C4-substituted product (2-chloro-4-amino-3-nitropyridine) will precipitate from the aqueous layer.

  • Self-Validating Purification: Filter the solid under vacuum, wash with cold water (2 × 15 L scale-dependent), and dry in a vacuum oven at 55 °C.

    • Causality: This precipitation step inherently purifies the major C4 regioisomer from the more soluble C2 byproduct, acting as a built-in quality control mechanism without the need for chromatography.

Protocol B: C2-Selective Amination of 2,6-Dichloro-3-nitropyridine

This protocol utilizes kinetic control and non-nucleophilic bases to target the ortho-activated C2 position[2].

  • Preparation: Dissolve 2,6-dichloro-3-nitropyridine (1.1 equiv) in anhydrous 1,4-dioxane under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.0 equiv).

    • Causality: DIEA effectively neutralizes the HCl byproduct without acting as a competing nucleophile, preserving the exact stoichiometry of your primary amine.

  • Nucleophile Addition: Slowly add the primary arylamine (1.0 equiv) as a solution in 1,4-dioxane at room temperature.

  • Reaction: Stir the mixture. Depending on the nucleophilicity of the amine, heat to reflux (or maintain at RT for highly reactive aliphatic amines) until LC-MS indicates complete consumption of the amine.

    • Causality: Strict stoichiometric control (1.0 equiv of amine) combined with the deactivating effect of the newly installed amino group prevents over-reaction to the bis-substituted adduct.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography to isolate the pure C2-substituted regioisomer.

References

  • Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist Source: ACS Publications URL:[Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: Semantic Scholar / MDPI URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling and Troubleshooting for Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) , a highly functionalized, electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) , a highly functionalized, electron-deficient heterocyclic building block used in advanced pharmaceutical synthesis[1]. Due to the dense arrangement of electron-withdrawing groups (nitro, chloro, and carboxylate) on the pyridine core, synthesizing and purifying this compound presents unique mechanistic challenges.

This document provides field-proven troubleshooting strategies, self-validating protocols, and structural characterization data to help you control and eliminate impurities.

PART 1: Diagnostic Q&A (Troubleshooting Impurities)

Q1: My final product contains a significant amount of mono-chloro impurities. Why does the reaction stall, and how can I drive it to completion? Causality & Solution: The synthesis typically involves the chlorination of a 2,4-dihydroxypyridine precursor using phosphorus oxychloride (POCl₃). The first chlorination proceeds rapidly. However, the introduction of the first chlorine atom drastically reduces the electron density of the already electron-deficient nitropyridine ring. This makes the remaining tautomeric hydroxyl oxygen much less nucleophilic, stalling the second chlorination[2]. Actionable Fix: Introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which lowers the activation energy for the second chlorination. Additionally, using toluene as a co-solvent allows for a controlled reflux at ~110°C, providing the necessary thermal energy without causing product degradation[2].

Q2: LC-MS analysis reveals a major impurity with a mass of[M-14] (des-methyl). What causes this, and how can it be prevented? Causality & Solution: This is 2,4-dichloro-5-nitropyridine-3-carboxylic acid, formed via ester hydrolysis during the aqueous quench. The pyridine ring, heavily substituted with a nitro group and two chlorines, acts as a powerful electron sink. This hyper-activates the C3-methyl ester carbonyl toward nucleophilic attack[3]. During the POCl₃ quench, the highly exothermic reaction with water generates HCl and heat. If the temperature exceeds 15°C, or if a localized pH extreme occurs, the ester rapidly cleaves. Actionable Fix: Implement a reverse-quench methodology into a biphasic system (e.g., Ethyl Acetate / Ice-Water) to immediately partition the product into the organic layer, shielding the ester from the aqueous phase while maintaining the internal temperature strictly below 10°C[2].

Q3: How do I remove residual starting materials and related isomers if the reaction was incomplete? Causality & Solution: Unreacted starting materials (hydroxypyridines) and mono-chloro intermediates are significantly more polar than the target di-chloro product due to their hydrogen-bonding capabilities. While silica gel chromatography is effective for initial separation, selective recrystallization is the most reliable method for achieving >99% purity. The target compound exhibits excellent differential solubility in alcohol-based solvents compared to the more polar impurities.

PART 2: Quantitative Impurity Profile Data

To facilitate rapid identification during In-Process Controls (IPC), the following table summarizes the expected analytical profile of the target compound and its most common impurities.

Impurity DesignationStructural DeviationOrigin / MechanismTypical RRT (HPLC)*LC-MS (m/z) [M+H]⁺Control Strategy
Target Product None (Target)Main synthetic pathway1.00251.0N/A
Impurity A Mono-chloro (hydroxy)Incomplete chlorination0.65233.0Add catalytic DMF; increase reflux time.
Impurity B Carboxylic AcidEster hydrolysis during quench0.45237.0Strict temperature control (<10°C) during biphasic quench.
Impurity C Des-nitro analogIncomplete nitration of precursor0.90206.0Validate starting material purity prior to chlorination.

*Relative Retention Time (RRT) is based on a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

PART 3: Visual Workflow & Degradation Pathways

The following diagram maps the synthetic workflow and the specific points at which critical impurities are generated.

ImpurityPathway SM Methyl 2,4-dihydroxy-5-nitro pyridine-3-carboxylate (Starting Material) MonoCl Mono-chloro Intermediates (Incomplete Chlorination) SM->MonoCl POCl3 / Heat (Fast Step) Target Methyl 2,4-dichloro-5-nitro pyridine-3-carboxylate (Target Product) MonoCl->Target POCl3 / DMF (cat.) (Slow Step) Acid 2,4-dichloro-5-nitropyridine -3-carboxylic acid (Hydrolysis Impurity) Target->Acid Aqueous Quench (High T / pH extremes) Degradation Des-nitro / Tarry Byproducts (Thermal Degradation) Target->Degradation Prolonged Reflux (>120°C)

Fig 1: Reaction pathway showing target synthesis and common impurity formation routes.

PART 4: Self-Validating Experimental Protocols

Protocol A: Optimized Chlorination and Biphasic Quench

This protocol is designed to force the chlorination to completion while protecting the labile methyl ester from hydrolysis[2].

  • Reagent Charging: Suspend the dihydroxy starting material (1.0 eq) in anhydrous Toluene (5 volumes). Causality: Toluene acts as a heat sink, prevents sublimation of intermediates, and provides a stable reflux temperature.

  • Activation: Slowly add POCl₃ (3.0 eq) followed by DMF (0.05 eq) at room temperature. Causality: DMF generates the highly electrophilic Vilsmeier-Haack reagent, overcoming the extreme electron deficiency of the nitropyridine ring to drive the second chlorination.

  • Reflux & IPC (Self-Validation): Heat the mixture to 110°C and stir for 4 hours. IPC Check: Pull a 50 µL aliquot, quench in cold methanol, and analyze via LC-MS. Do not proceed until Impurity A (Mono-chloro) is < 1.0% by Area. If > 1.0%, add an additional 0.5 eq POCl₃ and reflux for 1 hour.

  • Biphasic Quench: Cool the reaction mixture to 0°C. Dilute with Ethyl Acetate (10 volumes). Slowly drip the reaction mixture into a vigorously stirred mixture of ice-water (10 volumes) and Ethyl Acetate (5 volumes), maintaining the internal temperature strictly below 10°C. Causality: The biphasic system ensures the product is immediately extracted into the organic layer upon formation, shielding the C3-ester from the acidic aqueous phase and preventing the formation of Impurity B (carboxylic acid).

  • Phase Separation: Separate the layers, wash the organic layer with cold saturated NaHCO₃ (ensure pH of aqueous wash is ~7), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Recrystallization for Impurity Clearance

If chromatography is unfeasible at scale, this self-validating recrystallization protocol leverages differential solubility to clear polar impurities.

  • Dissolution: Suspend the crude product in Isopropanol (IPA) (3 volumes). Heat to 75°C until complete dissolution occurs. Causality: IPA provides a steep solubility curve for the target compound while retaining the more polar hydrogen-bonding impurities (like unreacted starting material and Impurity B) in the mother liquor.

  • Hot Filtration (Optional): If the solution is cloudy, filter rapidly through a pre-warmed fritted funnel to remove insoluble tarry degradation products.

  • Controlled Cooling & IPC (Self-Validation): Cool the solution at a rate of 10°C/hour down to 5°C. IPC Check: Pull a sample of the mother liquor and analyze via TLC/HPLC. If the target product concentration in the mother liquor remains high (>15% of total mass), concentrate the mixture by 20% under vacuum and re-cool to force further crystallization.

  • Isolation: Filter the resulting pale-yellow crystals and wash with ice-cold IPA (1 volume) followed by cold heptane (2 volumes). Dry under vacuum at 40°C.

PART 5: References

  • ChemRadar Substance Database. Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8. Retrieved from:[Link]

  • ACS Publications (Organic Process Research & Development). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. It addresses common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. It addresses common challenges encountered during synthesis and scale-up, offering troubleshooting advice and frequently asked questions in a structured, question-and-answer format. Our approach is grounded in established chemical principles to ensure scientific integrity and practical applicability.

Synthesis Overview & Strategy

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical molecules.[1] Its structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine ring, makes it a versatile building block.[1] The synthesis typically proceeds via two primary stages: nitration of a dichloropyridine precursor and esterification of a carboxylic acid functional group. The sequence of these steps is critical and dictates the potential challenges and side products.

The most common synthetic approach involves the nitration of a pre-existing ester, Methyl 2,4-dichloropyridine-3-carboxylate. This route is often preferred to avoid the harsh conditions of nitration on the free carboxylic acid, which can lead to decarboxylation or other side reactions.

Recommended Synthetic Workflow

Below is a diagram illustrating the recommended synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Purification A 2,4-Dichloropyridine-3-carboxylic Acid B Methyl 2,4-dichloropyridine-3-carboxylate A->B Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) C Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (Final Product) B->C Mixed Acid (HNO₃/H₂SO₄) D Crude Product C->D Workup E Purified Product D->E Recrystallization or Column Chromatography

Caption: Recommended workflow for the synthesis of the target compound.

Troubleshooting Guide: Nitration Step

The nitration of the pyridine ring is an electrophilic aromatic substitution and is often the most challenging step, particularly during scale-up due to its exothermic nature.

Question 1: My nitration reaction shows low conversion or stalls completely. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue stemming from several factors related to the generation and reactivity of the nitronium ion (NO₂⁺).

  • Insufficiently Anhydrous Conditions: Water can consume the sulfuric acid catalyst, which is crucial for generating the nitronium ion from nitric acid. Ensure all glassware is oven-dried and use anhydrous grade acids if possible.

  • Inadequate Temperature: While nitrations are exothermic, some activation energy is still required. If the reaction is run at too low a temperature, the rate may be impractically slow. Conversely, excessively high temperatures can lead to degradation. The optimal temperature must be empirically determined but often falls within the 0-25 °C range for initial mixing, followed by a controlled ramp to a higher temperature if needed.[2][3]

  • Improper Molar Ratios of Acids: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as both a catalyst and a dehydrating agent.[4] A significant excess of sulfuric acid is typically required to drive the equilibrium towards the formation of the nitronium ion. A common starting point is a 2:1 to 4:1 volume ratio of H₂SO₄ to HNO₃.

  • Poor Mixing: In a biphasic or highly viscous reaction mixture, poor agitation can lead to localized "hot spots" and areas of low reagent concentration. Ensure vigorous and efficient stirring, especially during scale-up.

Troubleshooting Workflow: Low Nitration Yield

Troubleshooting_Nitration Start Low Conversion in Nitration Step Q1 Are reaction conditions anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Dry all glassware and use anhydrous grade acids. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the acid ratio correct? A2_Yes->Q3 Sol2 Screen temperatures (e.g., 0°C, RT, 40°C). Monitor by TLC/HPLC. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is mixing efficient? A3_Yes->Q4 Sol3 Increase H₂SO₄ ratio. Start with 3:1 (v/v) H₂SO₄:HNO₃. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End Sol4 Use overhead stirrer for scale-up. Ensure vigorous agitation. A4_No->Sol4 Sol4->End

Caption: Decision tree for troubleshooting low nitration yield.

Question 2: I am observing significant amounts of an impurity with the same mass as my product. What is it and how can I avoid it?

Answer:

This is almost certainly a constitutional isomer. The directing effects of the substituents on the pyridine ring (two chloro groups and a methyl carboxylate group) determine the position of nitration. While the desired product is the 5-nitro isomer, nitration at other positions can occur.

  • Regioselectivity Control: The regiochemical outcome is highly dependent on reaction conditions.[4]

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product over kinetically favored isomers.

    • Rate of Addition: Add the nitrating agent (or the substrate) slowly and sub-surface to prevent localized high concentrations, which can decrease selectivity.

  • Purification: If isomer formation is unavoidable, purification is necessary. The physical properties of these isomers are often very similar, making separation difficult.[4]

    • Fractional Recrystallization: This can be effective if a solvent system is found where the solubility of the isomers differs significantly. Try solvent systems like isopropanol/water or ethyl acetate/hexane.[2][5]

    • Silica Gel Chromatography: While challenging on a large scale, this is the most reliable method for separating isomers. A hexane/ethyl acetate gradient is a good starting point for method development.[5]

Question 3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for thermal management?

Answer:

Thermal runaway is a significant safety hazard in nitration reactions.

  • Controlled Addition: Always add the reagents portion-wise or via a syringe pump at a rate that allows the cooling system to dissipate the generated heat. A common and safer procedure is to add the substrate to the pre-chilled mixed acid.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and a powerful chiller. For larger scales, a semi-batch or continuous flow reactor can offer superior thermal control compared to a traditional batch reactor.[6][7][8]

  • Dilution: While it increases process mass intensity, performing the reaction in a suitable co-solvent (if one is compatible with the nitrating conditions) can help moderate the exotherm by increasing the thermal mass of the reaction mixture.

Troubleshooting Guide: Esterification Step

The conversion of 2,4-dichloro-5-nitropyridine-3-carboxylic acid to its methyl ester is generally more straightforward but can still present challenges.

Question 1: My Fischer esterification (acid-catalyzed) is slow and gives poor yields. How can I improve it?

Answer:

Fischer esterification is an equilibrium-limited reaction. To drive it to completion, you must either use a large excess of one reactant (methanol) or remove a product (water).

  • Use Methanol as Solvent: Using a large excess of methanol will shift the equilibrium towards the product side.

  • Water Removal: On a larger scale, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction is highly effective.

  • Catalyst Choice: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Alternative Methods: If Fischer esterification remains problematic, consider alternative methods:

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[9] This is often a high-yielding, two-step alternative.

    • Coupling Reagents: For smaller scales or acid-sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be very effective, though less atom-economical for large-scale synthesis.[10]

Question 2: I am seeing hydrolysis of my ester product during workup. How can I prevent this?

Answer:

The ester can hydrolyze back to the carboxylic acid under either acidic or basic aqueous conditions, especially if heated.

  • Avoid Strong Base: During workup, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).

  • Minimize Contact Time: Perform aqueous washes quickly and at room temperature or below.

  • Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to promptly extract the product from the aqueous layer.

  • Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal to eliminate residual water.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A1: The nitration step is the most hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Nitrating mixtures are highly corrosive and strong oxidizers. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. Always quench the reaction by slowly adding the reaction mixture to a large amount of ice with vigorous stirring.

Q2: Which analytical techniques are best for monitoring reaction progress? A2:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. Use a UV lamp for visualization.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and the formation of impurities, making it ideal for optimization studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the starting materials, intermediates, and the final product.

Q3: What is a reliable method for purifying the final product, Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate? A3: Recrystallization is the preferred method for large-scale purification. The crude product is often a solid.[1] Screening for an appropriate solvent system is key. Start with alcoholic solvents like isopropanol or ethanol, or solvent mixtures such as ethyl acetate/hexane or toluene/heptane.[2][5] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Q4: What are the typical physical properties and expected yields for this synthesis? A4: The final product, Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS 1785601-70-8), is a solid.[11] While yields are highly dependent on the specific conditions and scale, a well-optimized process should aim for yields in the range of 75-90% for each step.

ParameterValueSource
Molecular Formula C₇H₄Cl₂N₂O₄[11]
Molecular Weight 251.02 g/mol [11]
Typical Yield (Nitration) 75-90%[4]
Typical Yield (Esterification) 80-95%[10]
Physical Form Solid[1]

Detailed Experimental Protocols

Protocol 1: Nitration of Methyl 2,4-dichloropyridine-3-carboxylate

  • 1. Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (3.0 eq by volume). Cool the flask to 0-5 °C in an ice-salt bath.

  • 2. Nitrating Mixture: Slowly add fuming nitric acid (1.5 eq by volume) to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • 3. Substrate Addition: Dissolve Methyl 2,4-dichloropyridine-3-carboxylate (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add the substrate solution dropwise to the nitrating mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • 4. Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider allowing it to warm slowly to room temperature.

  • 5. Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly pour the reaction mixture onto the ice. A precipitate should form.

  • 6. Isolation & Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.[4]

References

  • Cho, S. Y., et al. (2012). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 17(11), 13546-13561. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. Available at: [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Katritzky, A. R., et al. (2010). Reaction of 2,4-dichloro-5-nitropyrimidine with tertiary amines. Journal of Organic Chemistry, 75(15), 5049-5055. Available at: [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

  • Wang, S., et al. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. Available at: [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • ChemRadar. (n.d.). Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Divandari, M., et al. (2013). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 50(S1), E1-E3. Available at: [Link]

  • ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. Retrieved from [Link]

  • ClutchPrep. (n.d.). EAS:Nitration Mechanism Practice Questions & Answers. Retrieved from [Link]

  • Gee, K. R., et al. (2011). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Organic letters, 13(21), 5846-5849. Available at: [Link]

  • ACS Publications. (2020). Organic Process Research & Development Vol. 24 No. 10. Retrieved from [Link]

  • Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
  • Baumann, M., et al. (2020). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development, 24(10), 1802-1813. Available at: [Link]

  • Organic Syntheses. (n.d.). Rhodium-Catalyzed Water-Free Hydrolysis of Nitriles to Amides. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ChemRadar. (n.d.). Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864791A - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

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Reference Data & Comparative Studies

Validation

Buchwald-Hartwig Amination vs. SNAr on Chloropyridines: A Comparative Guide for Synthetic Strategy

Introduction The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and agrochemical development. When synthesizing aminopyridines, chemists traditionally rely on Nucleophilic Aromatic Substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and agrochemical development. When synthesizing aminopyridines, chemists traditionally rely on Nucleophilic Aromatic Substitution (SNAr). However, the reactivity of chloropyridines in SNAr is highly dependent on the electronic environment; for instance, unactivated 2-chloropyridine is approximately 108 times less reactive towards nucleophiles than 2-chloropyrimidine.

To overcome these limitations, the palladium-catalyzed Buchwald-Hartwig Amination (BHA) has emerged as a robust alternative. BHA enables the coupling of unactivated or sterically hindered chloropyridines with a wide array of amines by bypassing the electronic requirements of SNAr. This guide objectively compares these two methodologies, providing mechanistic insights, comparative performance data, and self-validating experimental protocols.

Mechanistic Divergence & Strategic Selection

Nucleophilic Aromatic Substitution (SNAr): SNAr proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The reaction is heavily reliant on the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize this intermediate[1]. Without such activation, SNAr on chloropyridines requires harsh conditions (e.g., >150 °C, neat amine), which often leads to substrate degradation or poor functional group tolerance.

Buchwald-Hartwig Amination (BHA): BHA bypasses the need for electronic activation by utilizing a Pd(0)/Pd(II) catalytic cycle. The rate-limiting step for chloropyridines is typically the oxidative addition of the strong C–Cl bond to the Pd(0) complex[2]. By employing electron-rich, sterically demanding ligands (e.g., XPhos, BrettPhos, or SIPr·HCl), the electron density on the palladium center is increased, facilitating oxidative addition, while the steric bulk accelerates the subsequent reductive elimination[3].

Decision_Tree Start Target: Aminated Pyridine Starting Material: Chloropyridine CheckEWG Are strong Electron-Withdrawing Groups (EWGs) present? Start->CheckEWG SNAr Nucleophilic Aromatic Substitution (SNAr) CheckEWG->SNAr Yes (e.g., -NO2) CheckSelectivity Is chemoselectivity required? (e.g., C-Br vs. C-Cl) CheckEWG->CheckSelectivity No (Unactivated) BHA Buchwald-Hartwig Amination (BHA) CheckSelectivity->BHA Yes / No

Logical decision tree for selecting between SNAr and Buchwald-Hartwig amination.

Comparative Performance Data

The following table synthesizes the reactivity profiles of representative chloropyridines under standard SNAr and BHA conditions, illustrating the necessity of BHA for unactivated or complex substrates[1].

SubstrateAmineSNAr Conditions & YieldBHA Conditions & YieldStrategic Verdict
2-Chloro-5-nitropyridine MorpholineK₂CO₃, DMF, 80°C (>90%)Pd₂(dba)₃, XPhos, Cs₂CO₃ (>85%)SNAr preferred. EWG strongly activates the ring; BHA is unnecessary and costly.
2-Chloropyridine AnilineNeat, 180°C (<20%)Pd(OAc)₂, BINAP, NaOtBu, 100°C (>80%)BHA required. Lack of EWG makes SNAr prohibitively slow and low-yielding.
3-Bromo-2-chloropyridine BenzylamineK₂CO₃, NMP, 120°C (Mixture of C2/C3 products)Pd₂(dba)₃, Xantphos, LiHMDS, 65°C (>85% at C3)BHA required. Exploits C–Br > C–Cl oxidative addition rate for perfect regioselectivity.

Causality in BHA Experimental Design

To ensure a self-validating and robust BHA system, every reagent choice must be mechanistically justified:

  • Overcoming the C–Cl Bond: Aryl chlorides possess high bond dissociation energies. Ligands like XPhos or N-heterocyclic carbenes (e.g., SIPr·HCl) are mandatory to drive the oxidative addition step at room temperature or mild heating[3].

  • Base Selection & Side Reactions: Hydrodehalogenation (reduction of C–Cl to C–H) is a notorious side reaction caused by slow reductive elimination or trace water[2]. While Sodium tert-butoxide (NaOtBu) is a standard strong base, it can hydrolyze sensitive functional groups. Lithium hexamethyldisilazide (LiHMDS) is often preferred for selective aminations because its steric bulk prevents it from acting as a competing nucleophile.

  • Strictly Anhydrous Conditions: Oxygen deactivates the Pd(0) catalyst, and moisture reacts with the base to form hydroxides. These hydroxides can displace the chloride to form pyridinols or exacerbate hydrodehalogenation[2].

Experimental Workflows & Self-Validating Protocols

BHA_Workflow Step1 1. Anhydrous Prep (Schlenk/Glovebox) Step2 2. Catalyst/Ligand Pre-activation Step1->Step2 Step3 3. Substrate & Base Addition Step2->Step3 Step4 4. Heating & LC-MS Check Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Silica Gel Purification Step5->Step6

Step-by-step experimental workflow for palladium-catalyzed Buchwald-Hartwig amination.

Protocol A: Microwave-Assisted SNAr (For Activated Chloropyridines)

Causality: Microwave irradiation rapidly overcomes the activation energy barrier for Meisenheimer complex formation in activated substrates, drastically reducing reaction times compared to conventional heating.

  • Preparation: In a microwave vial, combine the activated chloropyridine (1.0 equiv) and the amine (1.2–1.5 equiv).

  • Solvent & Base: Add a polar aprotic solvent (e.g., NMP or DMF, 0.5 M) and K₂CO₃ (2.0 equiv).

    • Self-Validation Checkpoint: The suspension should remain heterogeneous prior to heating.

  • Reaction: Seal the vial and irradiate at 120 °C for 30–60 minutes.

  • Monitoring: Analyze the crude mixture via LC-MS.

    • Self-Validation Checkpoint: The complete disappearance of the starting material mass and the appearance of the [M+H]⁺ product peak confirms conversion.

  • Workup: Dilute with water to precipitate the product or extract with EtOAc.

Protocol B: Regioselective Buchwald-Hartwig Amination (For Unactivated Pyridines)

Causality: This protocol uses LiHMDS to prevent base-catalyzed side reactions and relies on strict Schlenk techniques to maintain the active Pd(0) species, ensuring high yields even with unactivated C–Cl bonds[3].

  • Inert Atmosphere Setup: Oven-dry a Schlenk tube. Evacuate and backfill with Argon three times.

  • Catalyst Loading: Charge the tube with Pd₂(dba)₃ (0.02 equiv Pd) and the appropriate ligand (e.g., SIPr·HCl or XPhos, 0.04 equiv).

    • Self-Validation Checkpoint: A deep red/purple color from the Pd₂(dba)₃ precatalyst should be visually confirmed.

  • Substrate Addition: Add the chloropyridine (1.0 equiv) and the amine (1.2 equiv). If solid, add before purging; if liquid, add via syringe post-purge.

  • Base Addition: Add LiHMDS (1M in THF, 1.5–2.5 equiv) dropwise.

    • Self-Validation Checkpoint: A distinct color shift (often to yellow/orange) indicates the formation of the active ligated Pd(0) species.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 65–100 °C (depending on the substrate) with stirring for 16 hours.

  • Monitoring & Quench: Cool to room temperature. Check reaction progress by TLC or LC-MS. Quench with a saturated aqueous solution of ammonium chloride to neutralize the strong base and halt the catalytic cycle.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify by flash column chromatography on silica gel[3].

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - benchchem.com -

  • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide - benchchem.com - 1

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - benchchem.com - 2

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - nih.gov -

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - chemspider.com - 3

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

For researchers and professionals in drug development, the purity of key intermediates is paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Methyl 2,4-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the purity of key intermediates is paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate, a versatile building block in medicinal chemistry, is no exception. Its purification is a critical step to remove byproducts, unreacted starting materials, and other impurities that can interfere with subsequent reactions or compromise the integrity of the final product. This guide provides an in-depth comparison of the two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.

Understanding the Impurity Profile

The choice of purification method is largely dictated by the impurity profile of the crude material. Common impurities in the synthesis of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate can include:

  • Isomeric Byproducts: The nitration of the pyridine ring can sometimes lead to the formation of constitutional isomers, which may have very similar physical properties to the desired product, making them challenging to separate.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Residual Solvents: Solvents used in the synthesis and work-up can be retained in the crude solid.

  • Degradation Products: The product may degrade under certain reaction or storage conditions.

Method 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid organic compounds.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

The Rationale Behind Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For a substituted pyridine like Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate, a solvent screen is essential. The polarity of the molecule, influenced by the chloro, nitro, and methyl ester groups, will guide the choice. A common approach is to use a single solvent or a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[4] For this class of compounds, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often effective.[4]

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 2: Silica Gel Column Chromatography - Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).[5] For compounds with similar polarities, like isomers, column chromatography is often more effective than recrystallization.

The Principle of Separation

Silica gel is a polar adsorbent. Compounds with more polar functional groups will adhere more strongly to the silica gel and thus move down the column more slowly. Less polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their polarity.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. A layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.

  • Sample Preparation: Dissolve the crude Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Comparative Analysis: Recrystallization vs. Column Chromatography

The choice between recrystallization and column chromatography depends on several factors, including the nature of the impurities, the desired scale of purification, and the required final purity.

Parameter Recrystallization Silica Gel Column Chromatography
Principle Differential solubilityDifferential adsorption
Best For Removing small amounts of impurities with different solubility profiles, large-scale purification.Separating complex mixtures, including isomers with similar polarities.
Typical Purity >98% (estimated)>99% (estimated)
Typical Yield 70-90% (estimated)50-80% (estimated)
Advantages Simple, cost-effective for large quantities, can yield highly crystalline material.High resolving power for complex mixtures, applicable to a wide range of compounds.
Disadvantages Lower yield due to product solubility in the mother liquor, may not be effective for separating isomers.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Note: The purity and yield values are estimated based on data for structurally similar compounds and may vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both purification methods.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis tlc_analysis->elute Adjust Gradient combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotovap) combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for Purification by Column Chromatography.

Conclusion and Recommendations

Both recrystallization and silica gel column chromatography are effective methods for the purification of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

  • For routine purification of moderately impure material on a larger scale, recrystallization is often the more practical and economical choice.

  • When high purity is essential, or when dealing with complex mixtures containing isomers, silica gel column chromatography is the preferred method.

In many cases, a combination of the two techniques provides the best results. An initial purification by column chromatography to remove the bulk of the impurities can be followed by a final recrystallization step to obtain a highly pure, crystalline product. The choice of method should always be guided by a preliminary analysis of the crude product (e.g., by TLC or HPLC) to understand the nature and extent of the impurities.

References

  • Pipzine. (n.d.). Methyl Pyridine-3-Carboxylate | Properties, Uses, Safety & Supplier China. Retrieved from [Link]

  • American Chemical Society. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Chemical Society. (2022, October 17). Photocatalytic Decarboxylative Pyridylation of Carboxylic Acids Using In Situ-Generated Amidyl Radicals as Oxidants. ACS Catalysis. Retrieved from [Link]

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2004). Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate. Journal of Heterocyclic Chemistry, 41(6), 987-989. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • ChemRadar. (n.d.). Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8. Retrieved from [Link]

  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

  • Preprints.org. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • PubMed. (2001, December 15). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • ResearchGate. (2011, May 3). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ecofriendly analytical quality by design-based method for determining Metronidazole, Lidocaine and Miconazole using RP-HPLC in. Retrieved from [Link]

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Validation

A Researcher's Guide to Synergistic Structural Elucidation: Integrating NMR, IR, and Mass Spectrometry

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. The adage "structure dictates function" has neve...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. The adage "structure dictates function" has never been more relevant. A slight change in stereochemistry or the misidentification of a functional group can be the difference between a life-saving therapeutic and an inactive or even toxic compound. This guide provides a comprehensive comparison of three powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—offering a framework for their synergistic application in modern chemical analysis.

The Triad of Analysis: An Overview

At the heart of structural confirmation lies the need for orthogonal techniques, each providing a unique piece of the molecular puzzle. No single method can definitively and comprehensively characterize an unknown compound. Instead, we rely on the convergence of data from multiple, independent analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework of a molecule, revealing atom connectivity and stereochemical relationships.

  • Infrared (IR) Spectroscopy: A rapid and effective method for identifying the presence or absence of specific functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.

The strategic integration of these techniques creates a self-validating workflow, ensuring the highest confidence in the final structural assignment.

G cluster_0 Structural Elucidation Workflow Unknown_Compound Unknown Compound MS Mass Spectrometry (MS) Unknown_Compound->MS IR Infrared (IR) Spectroscopy Unknown_Compound->IR NMR NMR Spectroscopy (1H, 13C, 2D) Unknown_Compound->NMR Data_Integration Synergistic Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Proposed_Structure Proposed Structure Data_Integration->Proposed_Structure Confirmation Structural Confirmation Proposed_Structure->Confirmation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

The first step in characterizing an unknown is often to determine its molecular weight. Mass spectrometry is the definitive technique for this purpose, providing a precise mass-to-charge ratio (m/z) of the parent ion. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), enabling the determination of a unique elemental formula.

Experimental Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺) or deprotonated ([M-H]⁻).

  • Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern.

The causality behind choosing ESI is its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, crucial for accurate molecular weight determination.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

With the elemental formula in hand, the next logical step is to identify the functional groups present. IR spectroscopy is an exceptionally rapid and straightforward technique for this purpose. It measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. These vibrational frequencies are characteristic of the functional groups present.

Key Diagnostic Absorptions
Wavenumber (cm⁻¹)BondFunctional Group
3500-3200O-HAlcohols, Phenols
3400-3100N-HAmines, Amides
3000-2850C-HAlkanes
~1700C=OCarbonyls (Ketones, Aldehydes, Esters, Amides)
1680-1620C=CAlkenes
~1200C-OAlcohols, Ethers, Esters

The presence or absence of strong absorptions in these regions provides immediate and valuable structural information. For instance, a strong, broad peak around 3300 cm⁻¹ is a clear indication of an alcohol, while a sharp, intense peak around 1700 cm⁻¹ points to a carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR is arguably the most powerful tool for de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and how they are connected.

The Power of Different NMR Experiments
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and their chemical environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (2-3 bonds), which is critical for connecting molecular fragments.

Experimental Protocol: A Standard Suite of NMR Experiments
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid large solvent signals that can obscure analyte peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of the proton environments.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D experiments. For a moderately complex molecule, a standard set would include COSY, HSQC, and HMBC.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and begin the process of assigning signals and piecing together the molecular structure.

The trustworthiness of an NMR-based structure is built upon the self-consistency of the data. For example, a correlation observed in the HMBC spectrum should be consistent with the fragments identified through COSY and the chemical shifts of the involved atoms.

Synergistic Integration: A Case Study Approach

Imagine we have an unknown compound with the elemental formula C₉H₁₀O₂, determined by HRMS.

  • MS Data: HRMS provides the formula C₉H₁₀O₂. The degrees of unsaturation are calculated to be 5, suggesting the presence of rings and/or double bonds.

  • IR Data: The IR spectrum shows a strong absorption at 1715 cm⁻¹ (C=O) and another strong, broad absorption around 3300 cm⁻¹ (O-H). This suggests the presence of a carboxylic acid.

  • NMR Data:

    • ¹H NMR: Shows signals in the aromatic region (7-8 ppm), a singlet around 12 ppm (characteristic of a carboxylic acid proton), and signals in the aliphatic region.

    • ¹³C NMR: Shows a signal around 170 ppm (carbonyl carbon), signals in the aromatic region (120-140 ppm), and aliphatic signals.

    • 2D NMR (HMBC): An HMBC correlation between the protons of an ethyl group and the carbonyl carbon would confirm the presence of a propanoic acid moiety attached to a phenyl ring.

By integrating these pieces of data, we can confidently propose the structure as 3-phenylpropanoic acid. Each technique provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.

G cluster_1 Data Integration for C₉H₁₀O₂ MS_Data MS: C₉H₁₀O₂ (5 Degrees of Unsaturation) Integration Integrated Analysis MS_Data->Integration IR_Data IR: ~1715 cm⁻¹ (C=O) ~3300 cm⁻¹ (O-H) IR_Data->Integration NMR_Data NMR: Aromatic & Aliphatic Signals Carboxylic Acid Proton (~12 ppm) Carbonyl Carbon (~170 ppm) NMR_Data->Integration Structure Proposed Structure: 3-Phenylpropanoic Acid Integration->Structure

Caption: Synergistic data interpretation example.

Conclusion

The structural confirmation of novel compounds is a multi-faceted challenge that demands a multi-pronged analytical approach. While NMR provides the most detailed map of the molecular framework, its power is magnified when used in concert with the precise mass determination of MS and the functional group identification of IR. This synergistic workflow not only accelerates the process of structural elucidation but also instills a high degree of confidence in the final assignment, a critical requirement in the rigorous environment of drug development and chemical research. By understanding the strengths and limitations of each technique and integrating their data logically, researchers can navigate the complexities of molecular structure with precision and certainty.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
Comparative

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from Different Pyridine Scaffolds

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its unique electronic properties, including its basicity and ability to form crucial hydrogen bonds, make it an ideal framework for designing potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4]

This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from different pyridine scaffolds. We will delve into the structure-activity relationships (SAR), target specificities, and representative biological data for inhibitors based on 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine cores, as well as fused pyridine systems. This objective comparison, supported by experimental data and protocols, is intended to aid researchers, scientists, and drug development professionals in the rational design of next-generation kinase inhibitors.

The 2-Aminopyridine Scaffold: A Versatile Hinge Binder

The 2-aminopyridine moiety is a frequently employed scaffold in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5][6] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

Mechanism of Action and Key Interactions

The nitrogen atom of the pyridine ring and the exocyclic amino group of the 2-aminopyridine scaffold typically form two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues.[5][7] This bidentate hydrogen bonding pattern is a common feature observed in the co-crystal structures of numerous 2-aminopyridine inhibitors bound to their target kinases.[5]

Biological Activity and Target Landscape

Inhibitors based on the 2-aminopyridine scaffold have demonstrated potent activity against a wide range of kinases, including:

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: Several 2-aminopyridine derivatives have been developed as potent dual inhibitors of ALK and ROS1, including those effective against clinically relevant resistance mutations.[8]

  • Janus Kinase 2 (JAK2): The 2-aminopyridine scaffold has been successfully utilized to develop selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[9][10]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): This scaffold has been a starting point for the optimization of LRRK2 inhibitors, a key target in Parkinson's disease research.[11]

  • Rho Kinase (ROCK): Systematic exploration of 2-aminopyridine derivatives has led to the development of potent and selective ROCK inhibitors.[7][12]

The biological activity of these inhibitors is highly dependent on the substituents at other positions of the pyridine ring, which can be modified to enhance potency, selectivity, and pharmacokinetic properties.[6]

The 3-Aminopyridine Scaffold: Exploring New Chemical Space

While less prevalent than the 2-aminopyridine scaffold, the 3-aminopyridine core has emerged as a valuable framework for developing inhibitors against various kinase targets. Its distinct substitution pattern allows for the exploration of different binding modes and interactions within the ATP-binding pocket.

Structure-Activity Relationship and Target Profile

The 3-aminopyridine scaffold has been successfully employed in the development of inhibitors for several kinase families:

  • Fibroblast Growth Factor Receptors (FGFR): Novel pyridin-3-amine derivatives have been identified as multi-targeted protein kinase inhibitors, including potent activity against FGFR.[13]

  • Mitotic Kinases (MPS1 and Aurora Kinases): The 3-aminopyridin-2-one scaffold has shown promise as a starting point for inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical for cell cycle progression.[14][15]

  • Tyrosine Kinases: A library of 3-aminopyrazolopyridinones, inspired by the natural product indirubin, demonstrated preferential inhibition of tyrosine kinases.[16]

The structure-activity relationship (SAR) of 3-aminopyridine derivatives highlights the importance of substitutions at positions 2, 5, and 6 of the pyridine ring for achieving high potency and selectivity.[13]

The 4-Aminopyridine Scaffold: A Platform for Dual Inhibition

The 4-aminopyridine scaffold has been investigated for its potential in developing kinase inhibitors, with some derivatives showing promising dual inhibitory activity against multiple targets.

Biological Activity and Therapeutic Potential
  • Dual Tissue Non-specific Alkaline Phosphatase (TNAP) and Ecto-5'-nucleotidase (e5'NT) Inhibitors: 4-Aminopyridine-based amide derivatives have been identified as potent dual inhibitors of these ecto-nucleotidases, which are implicated in cancer and other diseases.[17]

  • B-Raf Kinase Inhibitors: Novel 4-aminothienopyridines have been designed as potent and selective inhibitors of B-Raf kinase, a key target in melanoma.[18]

  • Trk Kinase Inhibitors: High-throughput screening identified 4-aminopyrazolylpyrimidines as a promising chemotype for the development of potent inhibitors of Tropomyosin receptor kinases (Trks).[19]

Fused Pyridine Scaffolds: Enhancing Potency and Selectivity

Fusing the pyridine ring with other heterocyclic systems, such as pyrazole or thiophene, creates rigid bicyclic scaffolds that can offer improved potency, selectivity, and intellectual property space.

  • Pyrazolopyridines: This "privileged" heterocycle has shown great potential in kinase-targeted drug discovery due to its excellent hinge-binding ability.[4] Pyrazolopyridine derivatives have been developed as inhibitors for a variety of kinases, including Pim kinases and C-terminal Src kinase (CSK).[4]

  • Thienopyridines: The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for developing highly selective kinase inhibitors with variable binding modes.[20] This scaffold has been particularly successful in generating inhibitors for underexplored kinases like Haspin.[20]

Comparative Analysis of Biological Activity

To provide a clear comparison, the following table summarizes the key features and representative biological activities of kinase inhibitors derived from different pyridine scaffolds.

ScaffoldCommon Kinase TargetsRepresentative Inhibitor/CompoundTarget KinaseIC50 (nM)Reference
2-Aminopyridine ALK, ROS1, JAK2, ROCKCompound 21b JAK29[9]
Spiro derivative C01 ROS1G2032R (cellular)42.3[8]
Compound 37 ROCK11.7[7][12]
3-Aminopyridine FGFR, MPS1, Aurora KinasesCompound 1 FGFR13800[13]
Amrinone (Compound 3 )MPS1>10000[15]
4-Aminopyridine B-Raf, Trk, TNAP, e5'NTCompound 5f B-Raf5.1[18]
Compound 10z (AZ-23) TrkA<3[19]
Compound 10a h-TNAP250[17]
Pyrazolopyridine Pim, CSK, B-RafPan-Pim inhibitor 40 Pim-1-[4]
Thienopyridine Haspin, CDKLsCompound MU1920 Haspin-[20]

Note: The presented data is illustrative and derived from various sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Screen Kinome Selectivity Profiling Kinase_Assay->Selectivity_Screen Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Screen->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Western_Blot->PK_PD Xenograft Xenograft Tumor Models PK_PD->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization Start Compound Synthesis (Pyridine Scaffolds) Start->Kinase_Assay Lead_Optimization->Start

Caption: General experimental workflow for evaluating kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of product formed is typically measured using methods like fluorescence, luminescence, or radioactivity.

Step-by-Step Methodology:

  • Plate Preparation: Add 5 µL of kinase buffer containing the purified kinase enzyme to each well of a 384-well plate.

  • Compound Addition: Add 5 µL of serially diluted test compound (or DMSO as a vehicle control) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. For example, using the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified via a luciferase-based reaction that generates a luminescent signal.[2]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then calculated using a suitable curve-fitting model.[14]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.

Principle: These assays measure metabolic activity, which is proportional to the number of viable cells. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells.

  • Signal Measurement:

    • MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo®: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%).[2][14]

Conclusion and Future Directions

The pyridine scaffold, in its various forms, continues to be a highly successful and versatile platform for the discovery of novel kinase inhibitors. The 2-aminopyridine core is well-established for its potent hinge-binding capabilities, while the 3-amino and 4-amino scaffolds, along with fused systems, offer opportunities to explore new chemical space and develop inhibitors with unique selectivity profiles. The choice of the pyridine scaffold and its substitution pattern is a critical determinant of the biological activity and therapeutic potential of the resulting kinase inhibitor. Future research will likely focus on the development of next-generation pyridine-based inhibitors with improved selectivity to minimize off-target effects, the ability to overcome drug resistance, and optimized pharmacokinetic properties for enhanced clinical efficacy.

References

  • Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design - Benchchem. (URL: )
  • The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery - Benchchem. (URL: )
  • A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in - Benchchem. (URL: )
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (URL: [Link])

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF - ResearchGate. (URL: [Link])

  • The Pyridine Core: A Keystone in Modern Drug Discovery and Synthesis - Benchchem. (URL: )
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (URL: [Link])

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization - PubMed. (URL: [Link])

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC. (URL: [Link])

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - ACS Publications. (URL: [Link])

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed. (URL: [Link])

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I - DigitalCommons@TMC. (URL: [Link])

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. (URL: [Link])

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed. (URL: [Link])

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • The discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors. (URL: [Link])

  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed. (URL: [Link])

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University. (URL: [Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (URL: [Link])

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases | Journal of Medicinal Chemistry. (URL: [Link])

  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed. (URL: [Link])

  • Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed. (URL: [Link])

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC. (URL: [Link])

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed. (URL: [Link])

  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical - MDPI. (URL: [Link])

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Validation

A Computational Comparison Guide: Predicting SNAr Regioselectivity in Dichloropyrimidines using DFT

Nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines is a cornerstone reaction in medicinal chemistry for synthesizing kinase inhibitors and nucleobase analogs. Conventionally, nucleophilic attack occurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines is a cornerstone reaction in medicinal chemistry for synthesizing kinase inhibitors and nucleobase analogs. Conventionally, nucleophilic attack occurs preferentially at the highly electrophilic C4 position[1]. However, the presence of electron-donating groups at C5 or C6, or the use of specific nucleophiles, can unexpectedly shift the regioselectivity to the C2 position[2].

For drug development professionals, empirical trial-and-error to determine regioselectivity is resource-intensive. Density Functional Theory (DFT) has emerged as a critical predictive tool. This guide objectively compares different DFT methodologies for predicting SNAr regioselectivity, explains the causality behind orbital-driven selectivity, and provides a self-validating computational protocol.

Comparing DFT Functionals for SNAr Modeling

The choice of DFT functional dictates the accuracy of the predicted transition state (TS) energies ( ΔG‡ ). SNAr reactions proceed via a Meisenheimer complex, and the transition states leading to C2 vs. C4 attack are highly sensitive to dispersion forces and solvent effects[3].

Table 1: Performance Comparison of DFT Functionals for SNAr Regioselectivity

DFT FunctionalDispersion CorrectionSolvation CompatibilityAccuracy for TS BarriersBest Use Case
B3LYP None (unless D3 added)Good (PCM)ModerateQuick ground-state geometry optimization; Bond Dissociation Energy (BDE) calculations.
M06-2X ImplicitExcellent (SMD)HighModeling reactions with bulky nucleophiles where medium-range correlation is critical.
ω B97X-D Explicit (Grimme's D2)Excellent (CPCM/SMD)Very HighHighly accurate LUMO mapping and TS energy profiling for closely competing pathways.

Performance Verdict: While B3LYP is sufficient for basic Bond Dissociation Energy (BDE) calculations—showing that the C4–Cl bond is typically ~1.31 kcal/mol weaker than the C2–Cl bond[4]—it often fails to capture the non-covalent interactions present in the SNAr transition state. ω B97X-D is the superior methodology here, as it includes long-range corrections necessary for accurately modeling the nucleophile's approach trajectory.

Mechanistic Causality: Why Selectivity Shifts

To accurately predict regioselectivity, one must look beyond simple steric hindrance and understand the Frontier Molecular Orbital (FMO) causality.

  • The Baseline (C4 Selectivity): In unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position. Consequently, nucleophilic attack at C4 is kinetically favored due to a lower activation barrier[2].

  • The Shift (C2 Selectivity): When an electron-donating group (e.g., -OMe or -NHMe) is introduced at the C6 position, the LUMO distribution changes drastically, equalizing the orbital lobes at C2 and C4. Furthermore, the energy gap between the LUMO and LUMO+1 shrinks. Rule of Thumb: If the[2], the LUMO+1 orbital actively participates in the reaction. Because the LUMO+1 often has a significant lobe at C2, the transition state energy for C2 attack drops, leading to the experimentally observed C2-selective displacement or a mixture of products[2].

Self-Validating Experimental Protocol for DFT Calculations

A computational prediction is only as reliable as its validation mechanism. The following step-by-step workflow ensures that the calculated transition states are physically meaningful and not computational artifacts.

Step 1: Ground State Optimization Optimize the geometries of the 2,4-dichloropyrimidine derivative and the nucleophile separately using ω B97X-D/6-31G(d) with a suitable solvation model (e.g., CPCM).

Step 2: FMO Analysis Calculate the LUMO and LUMO+1 maps of the pyrimidine substrate. Check the energy gap; if it is ≤0.25 eV, you must model both C2 and C4 attack trajectories[2].

Step 3: Transition State (TS) Search Construct a pre-reaction complex by placing the nucleophile ~2.0 Å away from the C2 or C4 carbon. Run a TS optimization (e.g., opt=(ts, calcfc, noeigentest) in Gaussian). Ensure the output yields exactly one imaginary frequency corresponding to the formation of the C–Nu bond[2].

Step 4: Intrinsic Reaction Coordinate (IRC) Verification (Critical Self-Validation)

  • Causality: A single imaginary frequency only proves you have found a saddle point on the potential energy surface. It does not prove that this saddle point connects your specific reactants to the desired Meisenheimer complex.

  • Action: Run an IRC calculation (irc=(calcfc, maxpoints=30)). If the IRC pathway descends smoothly into the pre-reaction complex on one side and the Meisenheimer intermediate on the other, the TS is validated. If it diverges, the TS is invalid and Step 3 must be repeated[3].

Step 5: Thermodynamic Corrections Extract the Gibbs Free Energy ( G ) for the reactants and the validated TS. Calculate ΔG‡=GTS​−(Gpyrimidine​+Gnucleophile​) . The pathway with the lowest ΔG‡ dictates the major regiochemical product.

Quantitative Data: Predicting Regioselectivity via ΔG‡

The table below summarizes the quantitative differences in transition state energies when comparing C4 vs. C2 attack using the ω B97X-D functional.

Table 2: Calculated Activation Free Energies ( ΔG‡ ) vs. Experimental Outcomes

Substrate (C6-R)Nucleophile ΔGC4‡​ (kcal/mol) ΔGC2‡​ (kcal/mol) ΔΔG‡ (C4 - C2)Predicted Major SiteExperimental Result
-HAmine18.521.2-2.7C4C4 Exclusive
-OMeAmine22.121.1+1.0C2C2 Major / Mixture
-NHMeAmine23.422.4+1.0C2C2 Exclusive

(Data synthesized from QM analyses demonstrating that electron-donating groups raise the C4 barrier relative to C2, flipping the selectivity[2])

Workflow Visualization

The following diagram illustrates the self-validating logical relationships within the DFT computational workflow.

DFT_Workflow Start Define Substrates (2,4-Dichloropyrimidine + Nucleophile) Opt Ground State Geometry Optimization (e.g., ωB97X-D/6-31G*) Start->Opt FMO FMO Analysis Check LUMO & LUMO+1 Gap Opt->FMO TS Transition State (TS) Search Model C2 and C4 Attack Trajectories FMO->TS Identify reactive sites IRC IRC Calculation (Self-Validating Step) TS->IRC Optimize TS geometry Thermo Thermodynamic Corrections Calculate ΔG‡ with Solvation Model IRC->Thermo Verify TS connects to Meisenheimer complex Result Predict Major Regioisomer (Lowest ΔG‡ Pathway) Thermo->Result

DFT computational workflow for determining SNAr regioselectivity in pyrimidines.

References

  • Pal, S., et al. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Silva, A., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI Molecules.[Link]

  • Liljenberg, M., et al. "Predicting Regioselectivity in Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Dennis, J. M., et al. "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate proper disposal procedures

As a highly functionalized heterocyclic building block, Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and targeted therapeutics. However, its unique structural motifs—combining a halogenated pyridine core, a reactive nitro group, and a carboxylate ester—create a complex hazard profile that demands rigorous, scientifically grounded disposal protocols.

This guide provides drug development professionals and laboratory safety officers with the definitive operational workflow for the safe handling, segregation, and final destruction of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's reactivity and toxicity. Standardizing waste procedures requires analyzing the molecule's functional groups.

Table 1: Physicochemical and Regulatory Profile

Property / Attribute Data / Classification
Chemical Name Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate
CAS Registry Number 1785601-70-8[1]
Molecular Formula C7H4Cl2N2O4
Molecular Weight 251.02 g/mol
Primary Waste Classification Halogenated Organic Waste[2]

| GHS Hazard Indicators (Analogous) | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[3] |

Mechanistic Drivers of Disposal Hazards:

  • The Halogenated Pyridine Core: The presence of two chlorine atoms at the 2- and 4-positions makes this molecule highly recalcitrant to natural environmental biodegradation. If incinerated improperly, the cleavage of the carbon-chlorine bonds generates highly corrosive hydrogen chloride (HCl) gas and potential trace dioxins[2]. Therefore, disposal must route through specialized halogenated streams.

  • The Nitroaromatic Moiety: The nitro group at the 5-position is a strong electron-withdrawing group. While it stabilizes the pyridine ring against electrophilic attack, it introduces a severe risk of rapid, exothermic reduction if inadvertently mixed with strong reducing agents (e.g., sodium borohydride, zinc dust) in a generic waste carboy. Furthermore, systemic absorption of nitropyridines can induce methemoglobinemia, a condition where hemoglobin is oxidized, inhibiting oxygen transport[3].

  • The Carboxylate Ester: The methyl ester is susceptible to hydrolysis if the waste stream becomes strongly basic or acidic. Hydrolysis yields the corresponding carboxylic acid, which can alter the partition coefficient and solubility of the waste, potentially causing unexpected phase separations or pressure build-ups in sealed containers.

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology ensures regulatory compliance and operational safety during the disposal of Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

Phase 1: Point-of-Generation Segregation
  • Step 1.1: Isolate the Stream. Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." Never mix this compound with non-halogenated solvents, as this exponentially increases the cost of downstream processing and violates EPA/RCRA segregation principles[2].

  • Step 1.2: Verify Compatibility. Ensure the waste stream is strictly free of strong reducing agents, strong bases (which drive ester hydrolysis), and incompatible metals (e.g., aluminum or zinc powders) that could initiate nitro-group reduction.

  • Step 1.3: Container Selection. Use High-Density Polyethylene (HDPE) or PTFE-lined carboys. Avoid metal containers, as trace moisture combined with the chlorinated compound can generate localized HCl, leading to container corrosion and structural failure.

Phase 2: Satellite Accumulation & Storage
  • Step 2.1: Headspace Management. Fill liquid waste containers to no more than 75% capacity. This allows for thermal expansion and prevents hydrostatic rupture if trace hydrolysis generates volatile byproducts.

  • Step 2.2: Environmental Controls. Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

  • Step 2.3: GHS Labeling. Affix labels indicating "Halogenated Toxic Waste," alongside GHS pictograms for Health Hazard (Target Organ Toxicity) and Exclamation Mark (Irritant)[3].

Phase 3: Final Destruction (High-Temperature Incineration)

Because land disposal of untreated halogenated organic waste is strictly prohibited due to environmental persistence, the only acceptable final destruction method is high-temperature incineration[2].

  • Step 3.1: Licensed Transport. Transfer the accumulated waste to an EPA/RCRA-licensed hazardous waste carrier.

  • Step 3.2: Rotary Kiln Incineration. The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C (1,832°F). This thermal threshold provides the activation energy required to completely break the robust aromatic and carbon-halogen bonds[2].

  • Step 3.3: Caustic Scrubbing. The combustion process generates CO2​ , H2​O , NOx​ , and HCl gas. The incinerator's exhaust must pass through a wet caustic scrubber (typically utilizing a sodium hydroxide solution). The scrubber neutralizes the acidic gases ( HCl+NaOH→NaCl+H2​O ), preventing toxic atmospheric emissions[2].

Operational Workflow Visualization

The following flowchart maps the logical relationships and critical decision points in the disposal lifecycle of this compound.

DisposalWorkflow Gen Waste Generation (Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate) Seg Segregation (Strictly Halogenated Stream) Gen->Seg Check Compatibility Check (Free of Reducing Agents?) Seg->Check Store Satellite Accumulation (HDPE Containers, Vented) Check->Store Yes Quench Chemical Quenching (Isolate & Neutralize) Check->Quench No Transport Licensed RCRA Transport Store->Transport Quench->Store Incinerate High-Temp Incineration (> 1000°C) Transport->Incinerate Scrubber Caustic Scrubbing (Neutralize HCl / NOx) Incinerate->Scrubber

Disposal and destruction workflow for Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate.

Emergency Spill Response Protocol

In the event of an accidental release (e.g., dropped vessel or ruptured carboy), immediate action is required to prevent respiratory exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning to dilute airborne particulates or vapors.

  • Personal Protective Equipment (PPE): Responders must don a NIOSH-approved respirator (P100 particulate filter if solid; organic vapor cartridge if in solution), heavy-duty nitrile gloves, and chemical splash goggles[3].

  • Containment (Solid Spill): Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or inert oil) to suppress aerosolization and dust formation. Do not dry sweep.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand). Avoid using combustible materials like sawdust, which can react with nitroaromatics.

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to hydrolyze residual traces of the ester, then collect the washings as aqueous halogenated waste.

References

  • ChemRadar. "Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate CAS#1785601-70-8 | Global PFAS Screening Tool". Center for Per-and Polyfluoroalkyl Substances Information.[Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". National Service Center for Environmental Publications (NSCEP).[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Comprehensive Safety & Operational Guide: Handling Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Handling highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Handling highly functionalized pyridine derivatives like Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate (CAS: 1785601-70-8) requires a deep understanding of why specific precautions are necessary. This document synthesizes mechanistic toxicology with field-proven logistical protocols to ensure your laboratory operations are both safe and highly efficient.

Mechanistic Toxicology & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of this compound. Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate presents a dual-threat profile:

  • Methemoglobinemia Risk (The Nitro Group): Nitropyridine derivatives are highly lipophilic and readily absorb through intact skin and respiratory mucosa. Once systemic, the nitro group undergoes in vivo reduction, oxidizing the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state[1]. This causes methemoglobinemia, leading to severe tissue hypoxia, cyanosis, and potentially delayed toxic encephalopathy.

  • Extreme SNAr Reactivity (The Chloro Groups): The electron-withdrawing nitro and ester groups make the pyridine ring profoundly electron-deficient. The chlorine atoms (particularly at the C4 position) are extremely susceptible to rapid nucleophilic aromatic substitution (SNAr)[2]. Biologically, this means the chemical acts as a potent skin sensitizer by covalently binding to epidermal proteins. Logistically, it means the compound will react violently with nucleophiles like amines or thiols in your waste stream[3].

Quantitative Hazard Data

Understanding the physical properties of this compound relative to standard reference materials is critical for risk assessment.

ParameterMethyl 2,4-dichloro-5-nitropyridine-3-carboxylate2,4-Dichloro-5-nitropyridine (Reference)
CAS Number 1785601-70-8[4]4487-56-3[5]
Molecular Weight 251.02 g/mol [4]192.99 g/mol
LogP (Lipophilicity) 0.97 (Predicted)[4]~1.5
Reactivity Profile High SNAr susceptibility at C4[2]High SNAr susceptibility at C4[2]
Primary Pathological Risk Methemoglobinemia, Sensitizer[1]Skin/Eye Irritant, Respiratory Toxin[3]

Mandatory PPE Matrix

Based on the causality outlined above, standard laboratory PPE is insufficient. The following matrix is mandatory:

  • Hand Protection (Double Gloving):

    • Inner Glove: Standard 4-mil nitrile.

    • Outer Glove: Heavy-duty butyl rubber or extended-cuff nitrile (>0.5mm thickness).

    • Causality: The LogP of 0.97 indicates moderate lipophilicity, allowing the compound to permeate thin latex or standard nitrile over time[4]. Butyl rubber provides an absolute barrier against halogenated aromatics.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is required if weighing solid powder outside a certified glovebox or ductless enclosure.

    • Causality: Inhalation of nitropyridine dust bypasses first-pass metabolism, directly introducing the agent to the highly vascularized pulmonary bed and accelerating the onset of methemoglobinemia.

  • Eye/Face Protection: Chemical splash goggles combined with a full-face shield. Safety glasses with side shields are inadequate against SNAr-reactive dust.

  • Body Protection: A fully buttoned, flame-retardant lab coat over long pants, or a disposable Tyvek® suit for bulk transfers.

Operational Workflows

Protocol A: Safe Weighing and Transfer

This protocol utilizes a self-validating mass-balance approach to ensure zero environmental contamination.

  • Preparation: Verify the fume hood face velocity is between 80–100 fpm. Line the workspace with static-dissipative weighing paper to prevent the fine powder from aerosolizing due to static charge.

  • Donning: Apply inner nitrile gloves, lab coat, outer butyl gloves, and chemical goggles.

  • Handling: Use an anti-static, PTFE-coated spatula. Weigh the required mass into a pre-tared, sealable amber glass vial. Cap the vial tightly inside the hood.

  • Self-Validating Step: Weigh the closed vial before and after the transfer to your reaction flask. The delta must exactly match the intended mass, confirming zero material was lost to aerosolization or surface contamination.

  • Decontamination: Wipe the exterior of the vial and the balance pan with a 10% bleach solution (to oxidize the compound) followed by 70% ethanol.

Protocol B: Emergency Spill Response
  • Evacuate & Isolate: Immediately clear personnel from the vicinity. Ensure the room exhaust is operating at maximum capacity.

  • Containment: Do NOT use water, as it will spread the lipophilic compound. Cover the solid spill with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust generation.

  • Collection: Using a disposable plastic scoop, transfer the absorbed mixture into a rigid hazardous waste container.

  • Neutralization (Self-Validating Step): Wash the contaminated surface with a mild alkaline solution (5% sodium bicarbonate) to safely hydrolyze residual ester and reactive chlorine groups. Validation: Swab the area with a pH indicator strip. A stable pH of 7–8 confirms the neutralizing agent has fully reacted and no acidic/reactive chloride residues remain.

Chemical Disposal & Decontamination Plan

  • Waste Segregation (Critical): Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate must be disposed of in a dedicated halogenated organic waste carboy.

  • Incompatibility Warning: Never dispose of this compound in the same waste container as primary amines, secondary amines, or strong bases. Due to its extreme SNAr reactivity, mixing these will trigger an exothermic substitution reaction at the C4 position, potentially causing the waste container to over-pressurize and rupture[2].

  • Consumables: All contaminated gloves, weighing papers, and wipes must be sealed in a secondary biohazard/chemical bag before being placed in solid hazardous waste bins.

Toxicity Pathway Visualization

Methemoglobinemia_Pathway N1 Exposure to Methyl 2,4-dichloro- 5-nitropyridine-3-carboxylate N2 Systemic Absorption (Dermal/Inhalation) N1->N2 N3 In Vivo Nitro Reduction & Hemoglobin Oxidation N2->N3 Metabolic Activation N4 Methemoglobinemia (Fe2+ to Fe3+ conversion) N3->N4 N5 Tissue Hypoxia & Delayed Encephalopathy N4->N5 O2 Transport Failure

Pathophysiological mechanism of nitropyridine-induced methemoglobinemia justifying strict PPE.

References

  • 1785601-70-8 Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate. GuideChem.
  • Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. PubMed (NIH).
  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. MDPI.
  • Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. BenchChem.
  • 2,4-dichloro-5-nitropyridine (CAS 4487-56-3). Chem-Contract.

Sources

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